4-Methyldaphnetin
Description
possess strong antioxidant and radical scavenging activities; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175295 | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-77-9 | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldaphnetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyldaphnetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyldaphnetin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a naturally occurring coumarin (B35378) derivative that has garnered significant interest in the scientific community. Coumarins are a class of phenolic compounds found widely in plants and are known for their diverse pharmacological activities. This compound, in particular, has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols associated with this compound.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a benzopyran-2-one core structure substituted with a methyl group at the 4-position and hydroxyl groups at the 7- and 8-positions.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7,8-dihydroxy-4-methylchromen-2-one[1][2] |
| Synonyms | This compound, 7,8-Dihydroxy-4-methylcoumarin, 4-Methyl-7,8-dihydroxycoumarin[3][4] |
| CAS Number | 2107-77-9[3][4] |
| Molecular Formula | C₁₀H₈O₄[3] |
| Molecular Weight | 192.17 g/mol [3] |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2O)O[2] |
| InChI | InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 241-246 °C |
| Boiling Point | 421.5 ± 45.0 °C (Predicted) |
| Solubility | Soluble in DMSO. Estimated water solubility: 2.097 x 10⁴ mg/L at 25 °C.[4] |
| pKa | 7.72 ± 0.20 (Predicted) |
| UV max (in MeOH) | 325 nm |
Biological Activities and Mechanism of Action
This compound exhibits a spectrum of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. The presence of the catechol (ortho-dihydroxy) moiety is critical for its radical scavenging capabilities.
Antioxidant Activity
This compound is a potent scavenger of free radicals, including superoxide (B77818) anions and alkylperoxyl radicals.[5] Its antioxidant mechanism is largely attributed to the hydrogen-donating ability of its ortho-dihydroxy groups, which can stabilize reactive oxygen species (ROS). However, it is noteworthy that in the presence of free iron ions, it may exhibit pro-oxidant effects by enhancing the generation of hydroxyl radicals.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. It has been shown to inhibit the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, potent inflammatory mediators. Furthermore, it can modulate the production of other inflammatory molecules such as nitric oxide (NO), thromboxane (B8750289) B2, and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties. Studies have demonstrated its ability to induce apoptosis in human lung adenocarcinoma cells.[6] The cytotoxic effects of 4-methylcoumarin (B1582148) derivatives have been evaluated against various cancer cell lines, with structure-activity relationship studies indicating that the dihydroxy substitution pattern is important for its anticancer potential.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound partially inhibits the MAPK signaling pathway.
Experimental Protocols
Synthesis of this compound (7-Hydroxy-4-methylcoumarin)
A common method for the synthesis of 4-methylcoumarins is the Pechmann condensation.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Concentrated sulfuric acid (98%)
-
Ethanol
-
Ice
Procedure:
-
Chill 15 mL of concentrated sulfuric acid in a 250 mL beaker placed in an ice bath to below 10 °C.
-
In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate with stirring.
-
Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid with continuous stirring. Maintain the temperature of the reaction mixture below 20 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for 10 minutes.
-
Pour the reaction mixture into a beaker containing ice water. A pale yellow precipitate of the crude product will form immediately.
-
Collect the crude product by vacuum filtration and wash it several times with ice-cold water.
-
Recrystallize the crude product from a 70:30 ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.
Isolation from Natural Sources
General Procedure:
-
Extraction: The dried and powdered plant material (e.g., from the Daphne species) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Fractionation: The crude extract showing the desired biological activity is then fractionated using techniques like column chromatography over silica (B1680970) gel or Sephadex.
-
Purification: Fractions containing the target compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against the concentration of the test compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Cells of interest
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells) and can be used to determine the IC₅₀ value of the compound.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, anti-inflammatory, and potential anticancer effects, mediated through the modulation of key signaling pathways, make it a valuable subject for further research in the development of novel therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, isolate, and evaluate the biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective analogs.
References
4-Methyldaphnetin: A Technical Guide for Researchers
An In-depth Examination of its Chemical Properties, Biological Activities, and Associated Experimental Protocols
Introduction
4-Methyldaphnetin, a coumarin (B35378) derivative, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, synonyms, and a detailed exploration of its biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the signaling pathways modulated by this compound and offers detailed protocols for key in vitro experiments.
Chemical Identity and Synonyms
This compound is most commonly known in the scientific literature as 7,8-Dihydroxy-4-methylcoumarin. Its Chemical Abstracts Service (CAS) number is 2107-77-9 . A comprehensive list of its synonyms is provided in the table below to aid in literature searches and material sourcing.
| Data Point | Information |
| CAS Number | 2107-77-9 |
| Primary Synonym | 7,8-Dihydroxy-4-methylcoumarin |
| Other Synonyms | 4-Methyl-7,8-dihydroxycoumarin, 7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one, 7,8-dihydroxy-4-methylchromen-2-one, 4-Methyldaphnetine, DHMC |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, primarily attributed to its influence on key cellular signaling pathways. These activities include pro-apoptotic, anti-inflammatory, and neuroprotective effects.
Pro-Apoptotic Effects
This compound has been shown to induce apoptosis in various cancer cell lines. This is achieved through the modulation of several signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. By influencing these pathways, this compound can regulate the expression of proteins involved in cell survival and death.
Caption: Pro-apoptotic signaling pathways modulated by this compound.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are largely mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways. By suppressing these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Neuroprotective Effects
This compound has demonstrated neuroprotective capabilities, particularly in models of oxidative stress. This is partly attributed to its ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Studies have shown its potential in protecting neuronal cells, such as the SH-SY5Y cell line, from induced damage.[2][3]
Caption: Neuroprotective mechanism of this compound via the Nrf2 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., T24 and RT4 bladder cancer cells)[4]
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, and 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| T24 | 5 | 24 | (Data) |
| T24 | 10 | 24 | (Data) |
| T24 | 25 | 24 | (Data) |
| T24 | 50 | 24 | (Data) |
| T24 | 100 | 24 | (Data) |
| RT4 | 5 | 24 | (Data) |
| RT4 | 10 | 24 | (Data) |
| RT4 | 25 | 24 | (Data) |
| RT4 | 50 | 24 | (Data) |
| RT4 | 100 | 24 | (Data) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | (Data) | (Data) | (Data) | (Data) |
| This compound (X µM) | (Data) | (Data) | (Data) | (Data) |
| This compound (Y µM) | (Data) | (Data) | (Data) | (Data) |
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.
Materials:
-
24-well plates
-
Immune cells (e.g., splenocytes)
-
This compound
-
Stimulant (e.g., Concanavalin A for T-cell activation)
-
Commercial ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-6)
Procedure:
-
Plate splenocytes in 24-well plates (2×10⁶ cells/well).[6]
-
Treat the cells with this compound (e.g., 4, 8, 16 µg/mL) in the presence or absence of a stimulant (e.g., 5 µg/mL ConA) for 24 hours.[6]
-
Collect the cell-free supernatants.
-
Quantify the concentration of cytokines using the respective commercial ELISA kits according to the manufacturer's instructions.[6][7]
Data Presentation:
| Cytokine | Treatment | Concentration (pg/mL or ng/mL) |
| IL-2 | Control | (Data) |
| IL-2 | ConA | (Data) |
| IL-2 | ConA + this compound (4 µg/mL) | (Data) |
| IL-2 | ConA + this compound (8 µg/mL) | (Data) |
| IL-2 | ConA + this compound (16 µg/mL) | (Data) |
| IFN-γ | Control | (Data) |
| IFN-γ | ConA | (Data) |
| IFN-γ | ConA + this compound (4 µg/mL) | (Data) |
| IFN-γ | ConA + this compound (8 µg/mL) | (Data) |
| IFN-γ | ConA + this compound (16 µg/mL) | (Data) |
Western Blotting
Western blotting is used to detect specific proteins in a sample.
Caption: General workflow for Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, dilutions typically range from 1:500 to 1:2000)
-
HRP-conjugated secondary antibodies (dilutions typically range from 1:2000 to 1:10000)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising bioactive compound with well-documented pro-apoptotic, anti-inflammatory, and neuroprotective effects. This technical guide provides a foundational understanding of its chemical properties, biological activities, and the experimental methodologies used to investigate its mechanisms of action. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile coumarin derivative. Further investigation into specific experimental parameters, such as optimal antibody concentrations and cell-line-specific responses, will continue to refine our understanding and application of this compound in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata | MDPI [mdpi.com]
- 3. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling 7,8-Dihydroxy-4-methylcoumarin: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the multifaceted compound 7,8-dihydroxy-4-methylcoumarin, also known as 4-Methyldaphnetin. While the natural origins of this specific coumarin (B35378) derivative remain largely unconfirmed in scientific literature, its synthetic accessibility and significant biological activities, particularly in the realms of anti-inflammatory, neuroprotective, and antioxidant research, have garnered considerable attention. This document provides a comprehensive overview of its known biological functions, associated signaling pathways, and detailed synthetic protocols.
Natural Occurrence: An Uncharted Territory
Despite the ubiquitous presence of coumarins in the plant kingdom, extensive searches of scientific databases have not yielded definitive evidence of 7,8-dihydroxy-4-methylcoumarin being isolated from a specific natural source. While the genus Daphne is known to produce a variety of coumarins, the presence of this particular compound has not been explicitly confirmed. Researchers are encouraged to explore this area, as the potential for discovering a natural source could open new avenues for its study and application.
Biological Activities and Therapeutic Potential
7,8-Dihydroxy-4-methylcoumarin has demonstrated a range of promising biological activities in preclinical studies. These properties position it as a molecule of interest for further investigation in drug discovery and development.
Anti-inflammatory Properties
The compound has been shown to exert potent anti-inflammatory effects. Studies have indicated that 7,8-dihydroxy-4-methylcoumarin and its derivatives can suppress the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response[1].
Neuroprotective Effects
Significant neuroprotective potential has been attributed to 7,8-dihydroxy-4-methylcoumarin. Research has shown its ability to protect against glutamate-induced toxicity in neuronal cells[2][3]. A key mechanism underlying this protection is the inhibition of glutamate-induced depletion of hippocalcin (B1178934), a calcium-buffering protein crucial for preventing calcium-mediated cell death[2][3]. Furthermore, it has been observed to reduce infarct volume in animal models of cerebral hypoxia/ischemia[2][3].
Antioxidant Activity
The dihydroxy substitution at the 7 and 8 positions contributes to the compound's notable antioxidant and radical scavenging properties[2][4]. The ortho-dihydroxy arrangement is particularly effective in scavenging free radicals. The mechanism of its antioxidant action has been studied electrochemically, revealing its capacity to undergo a reversible two-electron oxidation process to form a stable phenoxonium cation, thereby neutralizing reactive oxygen species[5].
Signaling Pathways
The biological effects of 7,8-dihydroxy-4-methylcoumarin are mediated through its interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future therapeutic agents.
Experimental Protocols: Synthesis of 7,8-Dihydroxy-4-methylcoumarin
Due to the current lack of established protocols for extraction from natural sources, chemical synthesis remains the primary method for obtaining 7,8-dihydroxy-4-methylcoumarin. The most common and effective method is the Pechmann condensation.
Pechmann Condensation for 7,8-Dihydroxy-4-methylcoumarin
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a precursor that can be subsequently hydroxylated to yield the target compound.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a beaker, dissolve resorcinol in ethyl acetoacetate.
-
Cool concentrated sulfuric acid in a separate flask in an ice bath to below 10°C.
-
Slowly add the resorcinol/ethyl acetoacetate mixture to the chilled sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration.
-
The crude product can be recrystallized from ethanol to obtain a purified product.
Note: The subsequent hydroxylation of 7-hydroxy-4-methylcoumarin to 7,8-dihydroxy-4-methylcoumarin requires further synthetic steps that are beyond the scope of this general protocol but can be found in specialized organic synthesis literature.
Quantitative Data
As no confirmed natural sources of 7,8-dihydroxy-4-methylcoumarin have been identified, there is no quantitative data available regarding its concentration in natural matrices.
Conclusion and Future Directions
7,8-Dihydroxy-4-methylcoumarin is a synthetic coumarin derivative with significant therapeutic potential, particularly as an anti-inflammatory and neuroprotective agent. While its natural occurrence is yet to be established, its synthesis is well-documented. Future research should focus on a systematic screening of plant and microbial species to identify potential natural sources. Further elucidation of its mechanisms of action and in-vivo efficacy studies are warranted to translate its promising preclinical findings into potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis protocols described should only be performed by qualified professionals in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectroelectrochemical and chemical study on oxidation of 7,8-dihydroxy-4-methylcoumarin (DHMC) and some related compounds in aprotic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Methyldaphnetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin (B354214), has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects, it holds considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanisms of action.
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological properties.[1] this compound (7,8-dihydroxy-4-methylcoumarin) is a synthetic derivative that has demonstrated enhanced biological activities compared to its parent compound, daphnetin.[2] Its structural features, particularly the catechol moiety and the methyl group at the C-4 position, are crucial for its bioactivity.[2] This document aims to consolidate the current scientific knowledge on this compound, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. The ortho-dihydroxy substitution on the benzene (B151609) ring is a key structural feature for this activity.[3][4]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings.
| Assay | Test System | IC50 / EC50 / Activity | Reference |
| DPPH Radical Scavenging | Cell-free | Comparable to Trolox | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | Significant reducing power | [3][4] |
| Inhibition of ROS Formation | H2O2-induced neurodegeneration in PC12 cells | 41.6 - 71.1% inhibition at 50 µM | [4] |
| Protection against Oxidative DNA Damage | Human single cells | More effective than curcumin (B1669340) and resveratrol | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound.
Objective: To determine the concentration of this compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical (IC50).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well containing the sample or control.
-
For the blank, add 100 µL of methanol. For the negative control, add 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound are summarized in the table below.
| Assay | Cell Line/Model | Effect | Concentration | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated primary rat microglial cultures | Inhibition | 100 µM | [6] |
| Thromboxane (TX) B2 Production | LPS-stimulated primary rat microglial cultures | Inhibition | 50 µM | [6] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated primary rat microglial cultures | Inhibition | 50 µM | [6] |
| Cyclooxygenase-2 (COX-2) Protein Expression | LPS-stimulated primary rat microglial cultures | Significant reduction | 100 µM | [6] |
| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | LPS-stimulated primary rat microglial cultures | Inhibitory effect | 100 µM | [6] |
| Elastase Catalytic Activity | Human neutrophils | Inhibition | - | [1] |
| Myeloperoxidase (MPO) Activity | Human neutrophils | Inhibition (more effective than some other coumarins) | - | [1] |
Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[9][10][11] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, COX-2, and iNOS.[12] this compound has been shown to suppress the activation of this pathway, thereby downregulating the expression of these inflammatory mediators.[7][13]
Inhibition of the NF-κB Signaling Pathway by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocol: Measurement of Nitric Oxide Production
This protocol describes the Griess assay for quantifying nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants.
Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7) or microglial cells.
Materials:
-
RAW 264.7 cells or primary microglial cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
96-well assay plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve of sodium nitrite in the cell culture medium.
-
In a new 96-well plate, add 50 µL of the collected supernatant or standard to each well.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Anticancer Activity
This compound has demonstrated promising anticancer potential against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.[14][15][16]
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound on different cancer cell lines are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 42.4 | [15] |
| LS180 | Colon Adenocarcinoma | 25.2 | [15] |
| MCF-7 | Breast Adenocarcinoma | 25.1 | [15] |
| B16 | Murine Melanoma | 54 ± 2.8 | [17] |
| MXT | Murine Breast Adenocarcinoma | 74 ± 6.4 | [17] |
| C26 | Murine Colon Carcinoma | 108 ± 7.3 | [17] |
| Human Malignant Melanoma | Melanoma | 40.48 ± 10.90 to 183.97 ± 18.82 | [16] |
Mechanism of Anticancer Action: Involvement of MAPK and Apoptotic Pathways
The anticancer activity of this compound is mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the induction of apoptosis.[16][18] The MAPK cascade, including ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis.[19][20][21][22] this compound has been shown to influence the phosphorylation status of these kinases, leading to cell cycle arrest and apoptosis.[14] The apoptotic process is further facilitated by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases.[14][16]
Proposed Anticancer Mechanism of this compound
Caption: this compound's proposed anticancer mechanism.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Other Biological Activities
Beyond the core activities detailed above, preliminary studies suggest that this compound may also possess other therapeutic properties, including neuroprotective effects.[4] Further research is warranted to fully elucidate these potential applications.
Conclusion
This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and anticancer properties. The mechanisms underlying these activities involve the modulation of key signaling pathways such as NF-κB and MAPK. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future in vivo studies are essential to validate these in vitro findings and to assess the safety and efficacy of this compound for clinical applications.
References
- 1. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 12. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 13. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.org.mx [scielo.org.mx]
- 18. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 19. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 20. Role of the ras-MAPK signaling pathway in the DNA methyltransferase response to DNA hypomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of 4-Methyldaphnetin
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Methyldaphnetin, a derivative of the natural coumarin (B35378) daphnetin (B354214), has garnered significant scientific interest for its potent biological activities. As a member of the coumarin family, which is known for a wide range of pharmacological effects including anti-inflammatory, antioxidant, and anti-cancer properties, this compound presents a promising scaffold for therapeutic development.[1][2][3] This technical guide provides an in-depth review of the antioxidant and anti-inflammatory mechanisms of this compound and its related compounds. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved in its mode of action. The information is intended to serve as a comprehensive resource for researchers engaged in the study of natural compounds for drug discovery and development.
Antioxidant Properties of this compound
The antioxidant capacity of coumarins, particularly those with ortho-dihydroxy functionalities like this compound, is a key attribute of their therapeutic potential.[4][5] These compounds are effective scavengers of reactive oxygen species (ROS) and can inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[4] The structural features of this compound, specifically the hydroxyl groups on the aromatic ring, are crucial for its radical scavenging and metal-chelating activities.[6]
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound and its structural analogs has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of their potency. Data for daphnetin and other derivatives are included to provide context for the structure-activity relationship.
Table 1: Radical Scavenging Activity of Daphnetin Derivatives
| Compound | Assay | IC50 / EC50 (μM) | Reference Compound | IC50 / EC50 (μM) | Reference |
|---|---|---|---|---|---|
| Daphnetin | DPPH | 46.20 | Trolox | 53.16 | [7] |
| 4-Carboxymethyl Daphnetin | DPPH | 31.38 | Trolox | 53.16 | [7] |
| Daphnetin | ABTS+ | Not specified | - | - | [7] |
| 4-Carboxymethyl Daphnetin | ABTS+ | 72.38 | - | - |[7] |
Note: Specific IC50 values for this compound were not consistently available in the reviewed literature. The data for daphnetin and its 4-carboxymethyl derivative, which showed the most potent activity in studies, are presented.[7]
Experimental Protocols for Antioxidant Assays
Accurate assessment of antioxidant potential requires standardized methodologies. Below are detailed protocols for common in vitro antioxidant assays applicable to compounds like this compound.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]
-
Reagents:
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO, Methanol).
-
0.1 mM DPPH solution in methanol.[6]
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add 1 mL of the 0.1 mM DPPH solution to 4 mL of each sample dilution.[4]
-
For the control, add 1 mL of DPPH solution to 4 mL of the solvent.[4]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][8]
-
Measure the absorbance at 517 nm using a microplate reader.[6][8]
-
-
Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the inhibition percentage against the compound concentrations.[6]
This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagents:
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
In a 96-well plate, add 10 µL of each sample or standard dilution to the wells.
-
Add 190 µL of the working ABTS•+ solution to each well.[6]
-
Incubate the plate in the dark at room temperature for 5-6 minutes.[6]
-
Measure the absorbance at 734 nm.[6]
-
-
Calculation: The percentage of scavenging activity is calculated using the same formula as the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
Workflow for In Vitro Antioxidant Screening
The logical flow for screening and characterizing the antioxidant properties of a compound like this compound is depicted below.
Anti-inflammatory Properties of this compound
Chronic inflammation is a key pathogenic factor in numerous diseases. 4-Methylcoumarins have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1]
Mechanism of Action
The anti-inflammatory activity of this compound and related coumarins is attributed to their ability to:
-
Inhibit Pro-inflammatory Enzymes: They can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[1][12]
-
Reduce Pro-inflammatory Cytokines: Production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is significantly inhibited.[1][13]
-
Modulate Signaling Pathways: The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[13][14][15][16]
Quantitative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of 4-methylcoumarin (B1582148) derivatives on various inflammatory markers in cellular models.
Table 2: Inhibition of Inflammatory Mediators by 4-Methylcoumarin Derivatives in LPS-Stimulated Microglia
| Compound | Concentration (µM) | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of COX-2 Protein | % Inhibition of iNOS Protein | Reference |
|---|---|---|---|---|---|---|
| DAEMC* | 50 | Significant | Significant | - | - | [1] |
| DAEMC* | 100 | Significant | Significant | Significant | Significant | [1] |
| DHEMC** | 100 | Significant | Significant | Significant | Not Significant |[1] |
*DAEMC: 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin **DHEMC: 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin
Experimental Protocols for Anti-inflammatory Assays
This model is widely used to study the cellular mechanisms of inflammation and to screen for anti-inflammatory compounds.[17] LPS, a component of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 cell line) to produce a range of inflammatory mediators.[13]
-
Cell Culture:
-
Maintain RAW 264.7 macrophages in appropriate culture medium (e.g., DMEM with 10% FBS).
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[18]
-
Collect the cell culture supernatant to measure secreted mediators (NO, TNF-α, IL-6) and lyse the cells to extract protein or RNA.
-
-
Endpoints:
This is a classic and highly reproducible model of acute inflammation used for the in vivo evaluation of anti-inflammatory drugs.[19][20] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema.[21]
-
Animals:
-
Rats or mice.
-
-
Procedure:
-
Administer the test compound (this compound) orally or intraperitoneally at various doses.
-
After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution subcutaneously into the plantar surface of one hind paw. The contralateral paw is injected with saline as a control.[19]
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22][23]
-
-
Endpoints:
-
Paw Volume/Thickness: The primary endpoint is the reduction in paw swelling in the treated group compared to the vehicle control group.
-
Biochemical Markers: At the end of the experiment, paw tissue can be collected to measure levels of MPO (a marker of neutrophil infiltration), cytokines (TNF-α, IL-1β), and PGE2.[23]
-
Histological Analysis: Paw tissue can be processed for histological examination to assess inflammatory cell infiltration.[21]
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are mediated by the inhibition of key intracellular signaling cascades.
The NF-κB pathway is a central regulator of genes involved in the immune and inflammatory response.[24][25] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as LPS binding to TLR4, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Daphnetin and its derivatives have been shown to suppress this pathway.[14][15][16]
The MAPK family (including ERK, JNK, and p38) is another critical pathway that regulates the synthesis of inflammatory mediators. LPS stimulation activates MAPKs, which in turn phosphorylate transcription factors that control the expression of genes like TNF-α and COX-2.[13] Some coumarin derivatives have been shown to attenuate inflammation by downregulating the phosphorylation of these MAPK proteins.[13][14]
References
- 1. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Up-regulated CD38 by daphnetin alleviates lipopolysaccharide-induced lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. criver.com [criver.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 25. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
4-Methyldaphnetin: A Technical Guide to its Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin, has emerged as a compound of interest in anticancer research. Coumarins, a class of benzopyrone compounds, are known for their diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current research on the anticancer properties of this compound, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols.
Part 1: Quantitative Data on Anticancer Activity
The in vitro cytotoxic effects of this compound and its related derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation.
Table 1.1: In Vitro Cytotoxicity (IC50) of this compound and Derivatives against Various Cancer Cell Lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin (this compound) derivative with n-decyl chain at C3 | K562 (Chronic Myelogenous Leukemia) | 42.4 | [2] |
| LS180 (Colon Adenocarcinoma) | 25.2 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 | [2] | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic Myelogenous Leukemia) | 32.7 - 45.8 | [2] |
| LS180 (Colon Adenocarcinoma) | 32.7 - 45.8 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 32.7 - 45.8 | [2] |
Part 2: Experimental Protocols
Standardized protocols are crucial for the reproducibility and validation of scientific findings. The following are detailed methodologies for key experiments used to characterize the anticancer effects of this compound.
2.1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2.2: Apoptosis Detection (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key apoptosis-related proteins.[5][6][7][8]
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins of interest, such as Bcl-2, Bax, and cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity corresponds to the protein expression level.
2.3: Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells based on their DNA content.[10][11][12][13][14][15][16][17]
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA staining.[15]
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content frequency histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17]
Part 3: Mechanistic Insights and Signaling Pathways
Research indicates that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These effects are often mediated by the modulation of key cellular signaling pathways.
3.1: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies have shown that this compound can induce apoptosis in cancer cells. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[5][8][18][19]
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. protocols.io [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyldaphnetin: A Technical Guide to its Protein Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein kinase inhibition properties of 4-Methyldaphnetin and its structural analogs. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand its mechanism of action and to facilitate further investigation into its therapeutic potential. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the relevant signaling pathways.
Core Inhibition Profile
This compound, a coumarin (B35378) derivative, and its related compounds have demonstrated inhibitory activity against several key protein kinases involved in cellular signaling pathways critical to cell proliferation, differentiation, and metabolism. The primary targets identified in in-vitro studies include members of both tyrosine-specific and serine/threonine-specific protein kinase families.
Quantitative Inhibition Data
The inhibitory potency of daphnetin (B354214), a closely related coumarin derivative, against various protein kinases has been quantified, providing insights into the potential activity of this compound. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (µM) | Kinase Type | Notes |
| Epidermal Growth Factor Receptor (EGFR) | 7.67[1][2] | Tyrosine Kinase | Inhibition is competitive with respect to ATP and non-competitive with the peptide substrate.[1][2] |
| cAMP-dependent Protein Kinase (PKA) | 9.33[1][2] | Serine/Threonine Kinase | |
| Protein Kinase C (PKC) | 25.01[1][2] | Serine/Threonine Kinase |
Impact on Cellular Signaling Pathways
Research has indicated that this compound and its analogs modulate key signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are crucial in cancer and inflammatory diseases, making them significant targets for therapeutic intervention.
MAPK Signaling Pathway
Studies on daphnetin and 7,8-Dihydroxy-4-methylcoumarin have shown a marked reduction in the phosphorylation of key components of the MAPK pathway, including JNK, ERK1/2, and p38.[3][4] This inhibition of phosphorylation suggests a disruption of the downstream signaling that often promotes cell proliferation and survival in cancer cells. The diagram below illustrates the points of inhibition within the MAPK cascade.
Experimental Protocols
To facilitate the replication and further investigation of this compound's inhibitory properties, detailed protocols for key experimental assays are provided below.
In-Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in-vitro inhibitory activity of a compound against a specific protein kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, and 0.1 mM Na3VO4.
-
ATP Solution: Prepare a stock solution of ATP in deionized water. The final concentration in the assay will typically be at or near the Km for the specific kinase.
-
Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.
-
Test Compound: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%.
2. Assay Procedure:
-
Add the diluted test compound or vehicle control to the wells of a microtiter plate.
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods such as radiometric assays (measuring the incorporation of 32P), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phosphorylated Kinases
This protocol is used to assess the effect of this compound on the phosphorylation status of specific kinases within a cellular context.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., A549 lung adenocarcinoma cells) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the protein kinase inhibitory effects of this compound.
Conclusion
This compound and its related coumarin compounds represent a promising class of protein kinase inhibitors with potential applications in oncology and inflammatory diseases. Their ability to target key signaling molecules like EGFR and components of the MAPK pathway underscores their therapeutic relevance. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge and to further explore the clinical potential of this compound. Further research is warranted to elucidate the full spectrum of its kinase targets and to validate its efficacy in preclinical and clinical settings.
References
- 1. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
4-Methyldaphnetin: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a synthetically derived coumarin (B35378) compound that has garnered significant attention in the scientific community for its diverse pharmacological activities. As a derivative of daphnetin, a naturally occurring coumarin, this compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth review of the existing literature on this compound, presenting key quantitative data, detailed experimental protocols, and an analysis of its underlying mechanisms of action through signaling pathway diagrams.
Quantitative Data on Biological Activities
The biological efficacy of this compound and its derivatives has been quantified in various in vitro studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative overview of its potency in different biological assays.
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin-3-n-decyl | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 42.4 | [1] |
| 7,8-dihydroxy-4-methylcoumarin-3-n-decyl | LS180 (Colon Adenocarcinoma) | MTT Assay | 25.2 | [1] |
| 7,8-dihydroxy-4-methylcoumarin-3-n-decyl | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 25.1 | [1] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 45.8 | [1] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 (Colon Adenocarcinoma) | MTT Assay | 32.7 | [1] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 38.5 | [1] |
Table 2: Anti-inflammatory Activity of Related Flavonoid Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | Nitric Oxide Production | 19.7 | [2] |
| 3',4',5,7-tetrahydroxyflavone (luteolin) | RAW 264.7 | Nitric Oxide Production | 17.1 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
Materials:
-
This compound
-
Target cancer cell lines (e.g., K562, LS180, MCF-7)
-
96-well microplates
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[4][5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[7][8][9]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
24-well or 96-well plates
-
Cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.[7][8]
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[7]
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[7][9]
-
Data Analysis: The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been implicated in the modulation of this pathway, contributing to its anticancer effects.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisheries and Aquatic Sciences [e-fas.org]
4-Methyldaphnetin: A Comprehensive Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, a coumarin (B35378) derivative, has garnered interest for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides an in-depth overview of the available toxicological data on this compound, including its acute toxicity, cytotoxicity, and genotoxicity. The information is presented to aid researchers and drug development professionals in evaluating its potential for further development.
Acute Toxicity
The primary measure of acute toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 180 mg/kg | Mouse | Intravenous | [U.S. Army Armament Research & Development Command, Chemical Systems Laboratory, NIOSH Exchange Chemicals. Vol. NX#04864] |
Experimental Protocol: Acute Intravenous Toxicity in Mice (General Protocol)
A definitive, detailed experimental protocol for the cited LD50 value of 180 mg/kg for this compound administered intravenously to mice is not publicly available in the retrieved search results. However, a general protocol for such a study, based on established guidelines, would typically involve the following steps:
-
Animal Model: Healthy, young adult mice of a specific strain (e.g., CD-1, BALB/c), matched for age and weight, are used.
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for a period of at least one week before the experiment.
-
Dose Preparation: this compound is dissolved or suspended in a suitable sterile vehicle (e.g., saline, polyethylene (B3416737) glycol). A range of dose levels are prepared.
-
Administration: A single dose of the test substance is administered intravenously to different groups of animals. A control group receives the vehicle alone.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, convulsions), and body weight changes at regular intervals for a period of up to 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes in organs.
-
Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).
Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 7,8-dihydroxy-4-methylcoumarins with C3 alkyl groups | K562 | Chronic Myelogenous Leukemia | 42.4 |
| LS180 | Colon Adenocarcinoma | 25.2 | |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells) overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle alone.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
A Technical Guide to the Metabolic Stability and Bioavailability of 4-Methyldaphnetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a derivative of the naturally occurring coumarin, daphnetin (B354214).[1][2] Like its parent compound, this compound has garnered interest for its potential pharmacological activities, including antioxidant properties.[1][3][4] However, the therapeutic application of daphnetin and its derivatives is often hampered by low oral bioavailability, largely attributed to poor metabolic stability and extensive first-pass metabolism in the liver.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of the metabolic stability and bioavailability of this compound, presenting key data, experimental protocols, and metabolic pathways to aid researchers in the field of drug development.
Metabolic Stability of this compound
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its in vivo half-life and overall bioavailability.[5][6] For catechol-containing compounds like this compound, the primary metabolic routes involve Phase II conjugation reactions.
Primary Metabolic Pathways
Studies on daphnetin and its derivatives indicate that the main metabolic pathways are glucuronidation, sulfation, and methylation.[1][7][8] For daphnetin, methylation has been identified as a crucial and high-clearance pathway.[7][8] The enzyme primarily responsible for the methylation of these catechol coumarins is Catechol-O-methyltransferase (COMT).[1][3] Research has shown that this compound is efficiently metabolized by COMT in vitro.[1]
In Vitro Metabolic Stability Data
The metabolic stability of this compound has been investigated using human liver cytosol, which contains COMT. The intrinsic clearance (Clint) value, a measure of the rate of metabolism, is a key parameter obtained from these studies. A lower Clint value suggests greater metabolic stability.
Table 1: In Vitro Metabolic Stability of this compound and Related Compounds in Human Liver Cytosol
| Compound | Vmax (pmol/min/mg) | Km (μM) | Clint (Vmax/Km) (μL/min/mg) |
| Daphnetin | 48.0 ± 2.7 | 1.1 ± 0.2 | 43.6 |
| This compound (4-MDPN) | 123.0 ± 8.0 | 1.7 ± 0.3 | 72.4 |
| 4-Phenyl daphnetin (4-PDPN) | 26.0 ± 1.1 | 1.4 ± 0.2 | 18.6 |
| 4-Acetic acid daphnetin (4-ADPN) | 18.0 ± 1.0 | 2.5 ± 0.4 | 7.2 |
Data sourced from a 2018 study on the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin.[1][3][9]
The results indicate that the substitution at the C-4 position significantly affects the metabolic clearance.[3][9] While this compound is readily metabolized, other substitutions like a phenyl or acetic acid group can lead to lower intrinsic clearance.[1]
Metabolism of this compound
Metabolite Identification
In vitro incubation of this compound with human liver cytosol and recombinant S-COMT results in the formation of a mono-O-methylated conjugate.[1] Docking simulations and experimental analysis have shown that the methylation is regioselective, occurring specifically at the 8-hydroxyl group to form 8-O-methyl-4-methyldaphnetin.[1][3][9] This regioselectivity is attributed to the closer proximity of the 8-OH group to the catalytic residue LYS144 and the methyl donor S-adenosyl-L-methionine (SAM) within the active site of COMT.[3][7][9]
Metabolic Pathway of this compound
Caption: Regioselective 8-O-methylation of this compound by COMT.
Bioavailability of this compound
Bioavailability is the fraction of an administered drug that reaches the systemic circulation.[10] For orally administered drugs, this is influenced by factors such as intestinal permeability and first-pass metabolism.[10]
Intestinal Permeability
Pharmacokinetics
Direct pharmacokinetic data for this compound is limited. However, studies on the parent compound, daphnetin, in rats have shown that it is rapidly eliminated with a very short half-life of approximately 15 minutes, which is attributed to extensive first-pass metabolism in the liver.[3][4] Given the in vitro data showing that this compound is also a substrate for COMT, a similar pharmacokinetic profile with rapid clearance would be expected.
Table 2: Pharmacokinetic Parameters of Daphnetin in Rats (for reference)
| Parameter | Value |
| Administration Route | Intravenous |
| Half-life (t1/2) | ~15 min |
| Primary Metabolism | Extensive first-pass metabolism |
Data extrapolated from descriptive text in cited sources.[3][4]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes/Cytosol)
This protocol outlines a general procedure for assessing metabolic stability in vitro.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw human liver cytosol or microsomes on ice.
-
Prepare a cofactor solution. For COMT-mediated metabolism in cytosol, this includes S-adenosyl-L-methionine (SAM), MgCl₂, and dithiothreitol (B142953) (DTT) in a buffer (e.g., Tris-HCl, pH 7.4).[1][4] For CYP450-mediated metabolism in microsomes, an NADPH regenerating system is used.[5]
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, liver protein (cytosol or microsomes), and this compound solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the cofactor solution (SAM or NADPH regenerating system).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile, typically containing an internal standard for analytical quantification.[5]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t₁/₂) / (mg protein/mL).
-
Experimental Workflow: In Vitro Metabolic Stability
Caption: Step-by-step workflow for determining in vitro metabolic stability.
Protocol 2: Caco-2 Permeability Assay
This protocol describes a general method for assessing intestinal permeability.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts (e.g., 96-well format) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare the dosing solution of this compound in the transport buffer.
-
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side. This is done to assess active efflux.[11]
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points, collect samples from the receiver compartment. Replace the collected volume with fresh buffer.
-
Take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an in vivo PK study.
-
Animal Preparation:
-
Drug Administration:
-
Administer a single dose of this compound either intravenously (to determine clearance and volume of distribution) or orally (to determine absorption and oral bioavailability).
-
-
Blood Sampling:
-
Collect serial blood samples from a cannulated vein (e.g., tail vein or jugular) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA).[14]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples, typically using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug (and any major metabolites if standards are available) in the plasma extracts using a validated LC-MS/MS method.[16]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Experimental Workflow: In Vivo Pharmacokinetics
Caption: General workflow for conducting a preclinical pharmacokinetic study.
Conclusion and Future Directions
The available in vitro evidence suggests that this compound, similar to its parent compound daphnetin, is subject to rapid metabolic clearance, primarily through COMT-mediated 8-O-methylation.[1][3] This rapid metabolism is a significant contributor to its predicted low oral bioavailability, a common challenge for catechol-containing coumarins.[1][4]
For drug development professionals, these findings underscore the need for strategies to improve the metabolic stability of the this compound scaffold. Future research should focus on:
-
Structural Modifications: Exploring alternative substitutions at the C-4 position or other positions to reduce the rate of metabolism by COMT and other conjugating enzymes, thereby improving metabolic stability.[3][9]
-
In Vivo Pharmacokinetic Studies: Conducting comprehensive in vivo studies in relevant animal models to definitively determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Prodrug Approaches: Designing prodrugs that mask the vulnerable catechol moiety, allowing the compound to be absorbed intact before releasing the active this compound systemically.
By addressing these metabolic liabilities, the therapeutic potential of this compound and related compounds may be more fully realized.
References
- 1. In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methylation, Glucuronidation, and Sulfonation of Daphnetin in Human Hepatic Preparations In Vitro: Metabolic Profiling, Pathway Comparison, and Bioactivity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. currentseparations.com [currentseparations.com]
- 15. A validated, sensitive HPLC-MS/MS method for quantification of cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) in rat and human plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyldaphnetin via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyldaphnetin (7,8-dihydroxy-4-methylcoumarin) is a coumarin (B35378) derivative of significant interest in pharmacological research due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of this compound via the Pechmann condensation reaction. The synthesis involves the acid-catalyzed reaction of pyrogallol (B1678534) and ethyl acetoacetate (B1235776). Furthermore, this application note outlines the key signaling pathways modulated by daphnetin (B354214), the parent compound of this compound, to provide context for its therapeutic potential.
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in nature and known for their broad range of pharmacological activities. The Pechmann condensation, discovered by Hans von Pechmann, is a classic and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[1] This method is particularly useful for producing substituted coumarins with good yields.[2][3] this compound, a derivative of daphnetin, is of particular interest to researchers for its potential therapeutic applications. Understanding its synthesis and biological mechanisms is crucial for drug development.
Synthesis of this compound via Pechmann Condensation
The synthesis of this compound is achieved through the Pechmann condensation of pyrogallol with ethyl acetoacetate using an acid catalyst.
Reaction Scheme
Caption: Pechmann condensation of pyrogallol and ethyl acetoacetate to yield this compound.
Experimental Protocol
Materials:
-
Pyrogallol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrogallol (1.26 g, 10 mmol).
-
Addition of Reactant: To the flask, add ethyl acetoacetate (1.30 g, 10 mmol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the mixture while stirring in an ice bath to control the exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature overnight. The reaction mixture will gradually darken and thicken.
-
Precipitation: After the reaction is complete, pour the mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring. A precipitate of crude this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold deionized water (3 x 20 mL) to remove any remaining acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Catalyst | Reaction Time (h) | Solvent-Free | Yield (%) | Reference (Adapted from) |
| Pyrogallol | 126.11 | 10 | Conc. H₂SO₄ | 12-16 (overnight) | Yes | ~90% | [4] |
| Ethyl Acetoacetate | 130.14 | 10 |
Note: The yield is an approximation based on similar reactions and may vary depending on the precise reaction conditions and purification efficiency.
Biological Activity and Signaling Pathways
Daphnetin, the parent compound of this compound, has been shown to exert its biological effects through the modulation of several key signaling pathways. Two of the most prominent are the Nrf2 and PI3K/Akt pathways.
Nrf2 Signaling Pathway
Daphnetin is known to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Daphnetin activates the Nrf2 signaling pathway, leading to antioxidant effects.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Daphnetin can inhibit Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and subsequent cellular protection against oxidative stress.[5][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Daphnetin has been shown to modulate this pathway, which contributes to its anti-cancer and anti-inflammatory effects.[3][7][8]
Caption: Daphnetin inhibits the PI3K/Akt signaling pathway.
Daphnetin can inhibit the phosphorylation and activation of PI3K and Akt.[3][9] This inhibition leads to the downregulation of downstream targets such as mTOR and NF-κB, resulting in the suppression of cell proliferation and the induction of apoptosis in cancer cells.[7]
Conclusion
The Pechmann condensation provides a straightforward and efficient route for the synthesis of this compound. The detailed protocol provided herein can be readily implemented in a standard laboratory setting. The understanding of the modulatory effects of the parent compound, daphnetin, on key signaling pathways such as Nrf2 and PI3K/Akt, offers valuable insights for researchers in the field of drug discovery and development, paving the way for further investigation into the therapeutic potential of this compound.
References
- 1. Frontiers | Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure [frontiersin.org]
- 2. journals.fmsbi.com [journals.fmsbi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 9. Retracted Article: Daphnetin inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 4-Methyldaphnetin by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a coumarin (B35378) derivative with significant biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate in-vitro and in-vivo studies, as well as further drug development, necessitate a highly purified form of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products and synthetic compounds like this compound.[2][3] This document provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of a robust purification protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Compound Name | This compound | [4] |
| Synonyms | 7,8-dihydroxy-4-methylcoumarin, 4-Methyldaphnetine | [4][5] |
| Molecular Formula | C₁₀H₈O₄ | [4][5] |
| Molecular Weight | 192.17 g/mol | [4][5] |
| UV Absorbance Maximum (λmax) | 323 nm | [1] |
| Solubility | Soluble in water (estimated at 2.097e+004 mg/L @ 25 °C), and likely soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724).[5][6] |
Experimental Protocol: HPLC Purification
This protocol outlines a general method for the purification of this compound. Optimization may be necessary depending on the specific crude sample and the desired purity level.
1. Materials and Reagents
-
Crude this compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC grade formic acid (FA) or acetic acid (AA)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
-
A reversed-phase C18 column is a suitable choice for the separation of coumarin derivatives.[3][7]
3. Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
4. HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound of interest. A suggested starting gradient could be 10-90% B over 30 minutes. |
| Flow Rate | 2-5 mL/min (for semi-preparative) |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 323 nm[1] |
| Injection Volume | Dependent on column size and sample concentration. |
5. Post-Purification Processing
-
Collect the fractions containing the purified this compound based on the retention time and UV chromatogram.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.[3]
-
Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).[3]
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Factors influencing the HPLC separation of this compound.
Conclusion
The protocol described provides a robust starting point for the purification of this compound by reversed-phase HPLC. By following these guidelines and optimizing the parameters as needed, researchers can obtain a highly pure compound suitable for a wide range of scientific applications. The provided workflows and diagrams offer a clear and concise overview of the purification process and the key factors influencing separation.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methyl daphnetin [flavscents.com]
- 6. 4-methyl daphnetin, 2107-77-9 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
Characterization of 4-Methyldaphnetin: An Application Note for Researchers
Abstract
This application note provides detailed protocols for the characterization of 4-Methyldaphnetin (7,8-dihydroxy-4-methylcoumarin) using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document includes comprehensive experimental procedures, data interpretation guidelines, and a summary of key analytical data in tabular format. Additionally, it visualizes the experimental workflow and the known signaling pathway of this compound using Graphviz diagrams.
Introduction
This compound, a derivative of coumarin, is a naturally occurring compound found in various plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and thorough characterization of this molecule is paramount for its development as a potential therapeutic agent. This note outlines standardized methods for its structural elucidation and identification using NMR and LC-MS techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 2107-77-9 | [1] |
| Appearance | Solid | |
| IUPAC Name | 7,8-dihydroxy-4-methylchromen-2-one |
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in different deuterated solvents.
¹H NMR Data
| Proton | Chemical Shift (δ) in CDCl₃ (300 MHz)[2] | Chemical Shift (δ) in DMSO-d₆ (400 MHz) |
| -CH₃ | 2.45 (s, 3H) | 2.41 (s, 3H)[3] |
| H-3 | 6.23 (s, 1H) | 5.76 (s, 1H)[3] |
| H-5 | 7.76-7.73 (d, 1H) | 6.09 (s, 1H)[3] |
| H-6 | 6.94-6.91 (d, 1H) | 6.18 (s, 1H)[3] |
| 7-OH | 10.64 (s, 1H) | 10.18 (s, 1H)[3] |
| 8-OH | 12.24 (s, 1H) | 10.41 (s, 1H)[3] |
s: singlet, d: doublet
¹³C NMR Data
| Carbon | Chemical Shift (δ) in CDCl₃ (75 MHz)[2] |
| -CH₃ | 18.8 |
| C-2 | 164.0 |
| C-3 | 111.5 |
| C-4 | 154.0 |
| C-4a | 112.2 |
| C-5 | 133.7 |
| C-6 | 114.0 |
| C-7 | 155.6 |
| C-8 | 160.2 |
| C-8a | 109.3 |
LC-MS Data
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification and quantification of this compound.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |
| Precursor Ion [M+H]⁺ | m/z 193.0496 | [4] |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans.
-
-
LC-MS Protocol
Objective: To identify and confirm the molecular weight of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system with an ESI source
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound by diluting the stock solution with the initial mobile phase composition to a final concentration of approximately 1-10 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Column re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-300
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the characterization of this compound and its known signaling pathway.
Conclusion
This application note provides a standardized framework for the characterization of this compound using NMR and LC-MS. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating the reliable identification and structural confirmation of this promising bioactive compound. The visualization of the Nrf2 signaling pathway provides insights into its mechanism of action, highlighting its potential as an antioxidant and anti-inflammatory agent.
References
Application Notes and Protocols for 4-Methyldaphnetin Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of 4-Methyldaphnetin in common laboratory solvents: Dimethyl Sulfoxide (DMSO), ethanol, and water. Detailed protocols for solubility determination and stock solution preparation are included to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound, also known as 7,8-dihydroxy-4-methylcoumarin, is a natural coumarin (B35378) derivative.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding its solubility is a critical first step in pre-formulation studies and in the design of in vitro and in vivo experiments.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility | Molar Concentration (approx.) | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL[3] | 182.13 mM[3] | Not Specified | Sonication is recommended to facilitate dissolution.[3] |
| Ethanol | Soluble | Not available | Not Specified | While specific quantitative data is not readily available, coumarin derivatives are generally soluble in alcohols.[4] |
| Water | ~21 mg/L (0.021 mg/mL) | ~0.11 mM | 25 °C | This is an estimated value.[1][5] |
Experimental Protocols
Accurate determination of solubility is crucial for consistent experimental results. Below are detailed protocols for determining the solubility of this compound and preparing stock solutions.
Protocol for Determining Equilibrium Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected solvents (DMSO, ethanol, water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent to create a supersaturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Protocol for Preparation of Stock Solutions
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound, typically in DMSO, for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 35 mg/mL stock solution, add 1 mL of DMSO to 35 mg of this compound).
-
Solubilization: Vortex the mixture vigorously. If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.[3] Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to protect the solution from light.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activation by Coumarin Derivatives
This compound and related simple coumarin derivatives have been reported to exert their antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
References
- 1. 4-methyl daphnetin [flavscents.com]
- 2. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Lipoxygenase | Apoptosis | TargetMol [targetmol.com]
- 4. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-methyl daphnetin, 2107-77-9 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Methyldaphnetin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin (7,8-dihydroxy-4-methylcoumarin) is a coumarin (B35378) derivative with recognized antioxidant and anti-inflammatory properties.[1] As a member of the coumarin family, it is investigated for its therapeutic potential in various pathological conditions characterized by oxidative stress and inflammation. Due to its catechol structure, this compound is susceptible to oxidative degradation in aqueous environments such as cell culture media. Therefore, the accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.
Data Presentation
A summary of the physicochemical properties and recommended concentrations for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol [2] |
| Appearance | White to light yellow powder |
| Solubility in DMSO | 35 mg/mL (approximately 182 mM)[3] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade |
| Storage of Powder | -20°C, protected from light and moisture |
| Storage of Stock Solution | -20°C for short-term (weeks), -80°C for long-term (months) |
| Typical Stock Solution Concentration | 10 mM to 50 mM in DMSO |
| Typical Working Concentration Range | 1 µM to 100 µM in cell culture media |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials:
-
This compound powder (MW: 192.17 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter and sterile syringe
Procedure:
-
Calculation of Required Mass:
-
To prepare 1 mL of a 20 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 192.17 g/mol = 3.84 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh 3.84 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
-
Sterilization:
-
To ensure the sterility of the stock solution for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Compound Stability: this compound is susceptible to degradation in aqueous solutions. It is highly recommended to prepare fresh working solutions immediately before each experiment. For longer incubation periods, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.
Procedure:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 20 µM).
-
-
Serial Dilution (if necessary):
-
For low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium to ensure accurate pipetting.
-
-
Preparation of Working Solution:
-
Calculate the volume of the 20 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. For example, to prepare 1 mL of a 20 µM working solution:
-
V₁ (Volume of stock) x C₁ (Concentration of stock) = V₂ (Final volume) x C₂ (Final concentration)
-
V₁ = (1 mL x 20 µM) / 20,000 µM = 0.001 mL = 1 µL
-
-
Under sterile conditions, add 1 µL of the 20 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
-
Application to Cells:
-
Remove the existing medium from your cell culture plates and replace it with the freshly prepared working solution of this compound.
-
Remember to include wells with a vehicle control (medium containing the same final concentration of DMSO).
-
Mandatory Visualization
Signaling Pathway Diagram
This compound, as an antioxidant, is expected to modulate cellular stress response pathways. A key pathway in this process is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is known to be activated by the related compound daphnetin. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound stock and working solution preparation.
References
Application Notes and Protocols for 4-Methyldaphnetin in MTT Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin, has garnered significant interest in oncological research due to its potential cytotoxic and pro-apoptotic activities against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and proliferation. This document provides detailed application notes and protocols for utilizing this compound in MTT assays to evaluate its effects on cancer cell viability.
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. This reduction is primarily mediated by mitochondrial dehydrogenases. The resulting formazan is insoluble in aqueous solutions and is solubilized using a solvent, typically dimethyl sulfoxide (B87167) (DMSO). The absorbance of the solubilized formazan solution is then measured, which is directly proportional to the number of viable cells.
Application of this compound in Cancer Research
Studies have demonstrated that 4-methylcoumarin (B1582148) derivatives can exhibit significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis through the intrinsic mitochondrial pathway. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Data Presentation: Cytotoxicity of 4-Methylcoumarin Derivatives
The following table summarizes the cytotoxic activity of 7,8-dihydroxy-4-methylcoumarin (a compound closely related to this compound) and its derivatives, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM)[1][2] |
| 7,8-dihydroxy-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | > 100 |
| LS180 (Colon Adenocarcinoma) | > 100 | |
| MCF-7 (Breast Adenocarcinoma) | > 100 | |
| 3-decyl-7,8-dihydroxy-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | 42.4 |
| LS180 (Colon Adenocarcinoma) | 25.2 | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 |
Experimental Protocols
Materials and Reagents
-
This compound (store as a stock solution in DMSO at -20°C)
-
Selected cancer cell line(s) (e.g., K562, LS180, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Protocol for MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells in medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Visualizations
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
References
Application Notes and Protocols for Intracellular ROS Measurement: A Focus on Coumarin-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyldaphnetin as an Antioxidant
This compound (7,8-dihydroxy-4-methylcoumarin) is a naturally occurring coumarin (B35378) derivative recognized for its potent antioxidant properties.[1][2] Scientific literature consistently highlights its role as a scavenger of free radicals, contributing to the reduction of intracellular reactive oxygen species (ROS) and the inhibition of oxidative metabolism in cells such as neutrophils.[1] The catechol group in its structure is crucial for its significant radical scavenging and ferric reducing activities.[2] Studies have demonstrated that this compound can protect cells from oxidative damage.[2][3]
However, a comprehensive review of current scientific literature reveals that this compound is not utilized as a fluorescent probe for the measurement of intracellular ROS. Its primary role in ROS-related research is as a modulator of oxidative stress, i.e., an agent that reduces ROS levels.
For researchers interested in utilizing a coumarin-based fluorescent probe for the quantification of intracellular ROS, a closely related and well-documented alternative is 7-Hydroxy-4-methylcoumarin (7H4MC), also known as 4-methylumbelliferone. The following application notes and protocols detail the use of 7H4MC for this purpose.
Application Notes: 7-Hydroxy-4-methylcoumarin (7H4MC) for ROS Detection
Principle of Detection
The use of 7-Hydroxy-4-methylcoumarin as a sensor for ROS is based on the principle of fluorescence quenching.[4] 7H4MC is a fluorescent molecule that emits a characteristic blue fluorescence upon excitation with ultraviolet light.[4] The presence of certain reactive oxygen species, particularly the highly reactive hydroxyl radical (•OH), leads to a decrease in the fluorescence intensity of 7H4MC.[4] This quenching is a dynamic process where ROS molecules collide with the excited state of the 7H4MC molecule, causing a non-emissive decay to the ground state.[4] The extent of fluorescence quenching is proportional to the concentration of the quenching ROS, which allows for its quantitative determination.[4] It is important to note that while 7H4MC shows a degree of selectivity for hydroxyl radicals, other ROS may also induce fluorescence quenching to a lesser extent.[4] Therefore, the use of appropriate controls is crucial for the accurate interpretation of results.[4]
Data Presentation: Quantitative Summary for 7H4MC
Table 1: Spectral and Photophysical Properties of 7-Hydroxy-4-methylcoumarin
| Property | Value | Reference |
| Excitation Maximum (λex) | 360 nm | [4][5] |
| Emission Maximum (λem) | 448 nm | [4][5] |
| Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹ at 321 nm | [4] |
| Fluorescence Quantum Yield (Φf) | 0.32 | [4] |
| Fluorescence Lifetime (τ) | ~4.2 ns | [4] |
Table 2: Selectivity Profile of 7-Hydroxy-4-methylcoumarin for Different Reactive Oxygen Species
| Reactive Oxygen Species | Reactivity/Response | Reference |
| Hydroxyl Radical (•OH) | High | [4] |
| Superoxide Anion (O₂⁻) | Low to negligible | [4] |
| Hydrogen Peroxide (H₂O₂) | Low to negligible | [4] |
| Singlet Oxygen (¹O₂) | Low to negligible | [4] |
Experimental Protocols
Protocol 1: In Vitro Detection of Hydroxyl Radicals using 7-Hydroxy-4-methylcoumarin
This protocol outlines a general procedure for detecting hydroxyl radicals generated in a chemical system, such as the Fenton reaction.[4]
Materials and Reagents:
-
7-Hydroxy-4-methylcoumarin (7H4MC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (B86663) (FeSO₄)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of 7H4MC Stock Solution: Prepare a 10 mM stock solution of 7H4MC in DMSO. Store protected from light at -20°C.
-
Preparation of Working Solution: Dilute the 7H4MC stock solution in PBS (pH 7.4) to a final concentration of 100 µM.[4]
-
Induction of Hydroxyl Radicals (Fenton Reaction):
-
In a 96-well black microplate, add 50 µL of the 100 µM 7H4MC working solution to each well.[4]
-
To induce the Fenton reaction, add 25 µL of FeSO₄ solution (e.g., 100 µM in PBS) followed by 25 µL of H₂O₂ solution (e.g., 1 mM in PBS).[4]
-
For a negative control, add 50 µL of PBS instead of the FeSO₄ and H₂O₂ solutions.[4]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.[4]
-
Data Analysis: Compare the fluorescence intensity of the wells with the Fenton reaction to the negative control wells. A decrease in fluorescence indicates the presence of hydroxyl radicals.[4]
Protocol 2: Detection of Intracellular ROS in Cultured Cells
This protocol provides a general guideline for using 7H4MC to detect changes in intracellular ROS levels in response to a stimulus.[4]
Materials and Reagents:
-
Cultured cells
-
7-Hydroxy-4-methylcoumarin (7H4MC)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.[4]
-
Preparation of 7H4MC Loading Solution: Prepare a 10 mM stock solution of 7H4MC in DMSO. Dilute the stock solution in HBSS to a final working concentration of 50-100 µM.[4]
-
Cell Loading:
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with warm HBSS to remove any excess probe.[4]
-
-
ROS Induction:
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes to 2 hours) at 37°C.[4]
-
Fluorescence Measurement:
-
Data Analysis: Quantify the fluorescence intensity per cell or per well and compare the values between the treated and control groups. A decrease in fluorescence in the treated group compared to the control group suggests an increase in intracellular ROS.
Mandatory Visualizations
Caption: Experimental workflow for intracellular ROS detection using 7H4MC.
Caption: Principle of ROS detection by fluorescence quenching of 7H4MC.
References
- 1. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 4-Methyldaphnetin in Enzyme Inhibition Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, a derivative of daphnetin, belongs to the coumarin (B35378) class of natural compounds. Coumarins are widely recognized for their diverse pharmacological activities, and this compound is of particular interest for its potential as an enzyme inhibitor. This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of this compound against key enzymes implicated in various pathological conditions: cholinesterase, xanthine (B1682287) oxidase, tyrosinase, and 5-lipoxygenase. While specific quantitative kinetic data for this compound is limited in publicly available literature, this guide offers standardized protocols to enable researchers to generate this critical information.
Data Presentation: Quantitative Summary of Enzyme Inhibition
The following tables are structured to present key quantitative data from enzyme inhibition studies of this compound. Researchers can use these templates to summarize their experimental findings for clear comparison and analysis.
Table 1: Cholinesterase Inhibition by this compound
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Positive Control |
| Acetylcholinesterase (AChE) | Acetylthiocholine iodide | Data to be determined | Data to be determined | Data to be determined | Donepezil / Galantamine |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine iodide | Data to be determined | Data to be determined | Data to be determined | Tacrine / Rivastigmine |
Table 2: Xanthine Oxidase Inhibition by this compound
| Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Positive Control |
| Xanthine | Data to be determined | Data to be determined | Data to be determined | Allopurinol (B61711) |
Table 3: Tyrosinase Inhibition by this compound
| Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Positive Control |
| L-DOPA | Data to be determined | Data to be determined | Data to be determined | Kojic Acid |
Table 4: 5-Lipoxygenase Inhibition by this compound
| Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Positive Control |
| Linoleic Acid | Data to be determined | Data to be determined | Data to be determined | Zileuton / NDGA |
Experimental Protocols
The following are detailed methodologies for conducting the key enzyme inhibition experiments.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Positive controls: Donepezil, Galantamine
Protocol:
-
Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of varying concentrations of this compound (or positive control), and 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of uric acid formation from xanthine.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
This compound
-
Xanthine
-
Phosphate buffer (0.05 M, pH 7.5)
-
Positive control: Allopurinol
Protocol:
-
Prepare stock solutions of this compound and allopurinol in a suitable solvent.
-
In a quartz cuvette or 96-well UV-transparent plate, add 50 µL of varying concentrations of this compound (or allopurinol) and 100 µL of xanthine solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm for 5 minutes, which corresponds to the formation of uric acid.
-
Calculate the rate of reaction and the percentage of inhibition as described for the cholinesterase assay.
-
Determine the IC50 and the mode of inhibition using kinetic analysis with varying substrate concentrations.
Tyrosinase Inhibition Assay
This assay measures the inhibition of L-DOPA oxidation by tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
This compound
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Positive control: Kojic acid
Protocol:
-
Prepare stock solutions of this compound and kojic acid in an appropriate solvent.
-
In a 96-well plate, add 80 µL of phosphate buffer, 20 µL of varying concentrations of this compound (or kojic acid), and 20 µL of mushroom tyrosinase solution.
-
Incubate at 30°C for 10 minutes.
-
Start the reaction by adding 80 µL of L-DOPA solution.
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm for 10-20 minutes.
-
Calculate the reaction rates and percentage of inhibition.
-
Determine the IC50 value and the mode of inhibition through kinetic studies.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is based on the determination of the formation of hydroperoxides from linoleic acid.
Materials:
-
Soybean 5-Lipoxygenase
-
This compound
-
Linoleic acid
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Positive control: Zileuton or Nordihydroguaiaretic acid (NDGA)
Protocol:
-
Prepare stock solutions of this compound and positive controls.
-
In a UV cuvette, mix 1 mL of borate buffer, 10 µL of the this compound solution (or positive control) at various concentrations, and 20 µL of the 5-lipoxygenase enzyme solution.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the linoleic acid substrate solution.
-
Measure the change in absorbance at 234 nm for 3-5 minutes.
-
Calculate the reaction rates and percentage of inhibition.
-
Determine the IC50 value and perform kinetic studies to elucidate the inhibition mechanism.
Visualizations
The following diagrams illustrate key conceptual frameworks for the enzyme inhibition studies of this compound.
Application Notes and Protocols for Studying NF-κB and NFAT Signaling Pathways with 4-Methyldaphnetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin (B354214), is a promising small molecule for the investigation of inflammatory and immune responses. Both daphnetin and its derivatives have demonstrated various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. These properties are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study two critical signaling cascades in immunology and drug discovery: the Nuclear Factor-kappa B (NF-κB) and the Nuclear Factor of Activated T-cells (NFAT) pathways.
The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in numerous inflammatory diseases and cancers. The NFAT signaling pathway is crucial for T-cell activation and the subsequent adaptive immune response. Understanding how this compound modulates these pathways can provide valuable insights into its therapeutic potential.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to assess the inhibitory effect of this compound on the NF-κB and NFAT signaling pathways. This data is illustrative and serves as a guide for expected outcomes based on the known activity of related compounds like daphnetin.
Table 1: Inhibition of NF-κB Activation by this compound in RAW 264.7 Macrophages
| Assay | Activator | This compound Concentration (µM) | Readout | Expected Inhibition (%) |
| NF-κB Luciferase Reporter | LPS (1 µg/mL) | 1 | Luciferase Activity | 15-25% |
| 5 | 40-60% | |||
| 10 | 70-90% | |||
| p65 Nuclear Translocation | LPS (1 µg/mL) | 10 | % of cells with nuclear p65 | 60-80% |
| Western Blot (p-IκBα) | LPS (1 µg/mL) | 10 | Relative p-IκBα levels | 50-70% |
| qPCR (TNF-α mRNA) | LPS (1 µg/mL) | 10 | Relative TNF-α expression | 60-80% |
Table 2: Inhibition of NFAT Activation by this compound in Jurkat T-cells
| Assay | Activator | This compound Concentration (µM) | Readout | Expected Inhibition (%) |
| NFAT Luciferase Reporter | PMA (50 ng/mL) + Ionomycin (1 µM) | 1 | Luciferase Activity | 20-35% |
| 5 | 50-70% | |||
| 10 | 80-95% | |||
| Western Blot (p-NFATc1) | PMA (50 ng/mL) + Ionomycin (1 µM) | 10 | Relative p-NFATc1 levels | 60-80% |
| qPCR (IL-2 mRNA) | PMA (50 ng/mL) + Ionomycin (1 µM) | 10 | Relative IL-2 expression | 70-90% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NF-κB and NFAT signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: NFAT Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Studies.
Experimental Protocols
NF-κB Luciferase Reporter Assay in RAW 264.7 Cells
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed RAW 264.7 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete DMEM. Add 100 µL of the LPS solution to each well (final concentration 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Luciferase Assay: Equilibrate the plate and the Luciferase Assay Reagent to room temperature. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla) if applicable. Calculate the percentage of inhibition relative to the LPS-stimulated control.
Western Blot for Phospho-IκBα and Phospho-NFATc1
This protocol detects the phosphorylation status of key signaling proteins.
Materials:
-
RAW 264.7 or Jurkat cells
-
Appropriate cell culture media
-
This compound
-
LPS or PMA/Ionomycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-NFATc1, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and the respective activator as described in the luciferase assay protocol.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and a loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Treat with this compound and LPS as previously described.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking solution for 30 minutes.
-
Incubate with the anti-p65 primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the percentage of cells showing nuclear p65 localization.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA levels of NF-κB and NFAT target genes.
Materials:
-
Treated cells from previous experiments
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reactions with SYBR Green Master Mix, primers, and cDNA.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated control.
-
Conclusion
This compound presents a valuable tool for dissecting the intricate roles of the NF-κB and NFAT signaling pathways in inflammation and immunity. The protocols outlined in this document provide a robust framework for researchers to investigate its mechanism of action and to explore its potential as a novel therapeutic agent. The provided data tables and diagrams serve as a guide for experimental design and interpretation of results. Further studies are warranted to fully elucidate the specific molecular targets of this compound within these pathways.
Application Notes and Protocols for In Vivo Studies of 4-Methyldaphnetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a coumarin (B35378) derivative with demonstrated antioxidant and anti-inflammatory properties in vitro. While direct in vivo studies detailing specific experimental doses for this compound are limited in publicly available literature, research on structurally similar coumarin compounds provides valuable guidance for designing and implementing in vivo experiments.
These application notes and protocols are based on established methodologies for related compounds, particularly 4-hydroxycoumarin, to provide a robust starting point for investigating the in vivo efficacy and pharmacokinetics of this compound. The provided protocols should be adapted and optimized based on the specific research question, animal model, and desired outcomes.
Quantitative Data Summary
Due to the limited availability of in vivo data specifically for this compound, the following table summarizes the experimental doses of a closely related and structurally similar compound, 4-hydroxycoumarin, which has been investigated for its anti-inflammatory and antinociceptive effects in vivo. This data can serve as a reference for dose-ranging studies with this compound.
Table 1: Summary of In Vivo Experimental Doses for 4-Hydroxycoumarin
| Compound | Animal Model | Doses Administered | Route of Administration | Key Findings | Reference |
| 4-Hydroxycoumarin | Mice | 25, 50, and 75 mg/kg | Intraperitoneal (i.p.) | Significant reduction in acetic acid-induced abdominal contortions. | [1][2][3] |
| 4-Hydroxycoumarin | Mice | 25, 50, and 75 mg/kg | Intraperitoneal (i.p.) | Decreased nociceptive rubbing in orofacial pain models (formalin, glutamate, and capsaicin). | [1][2][3] |
| 4-Hydroxycoumarin | Mice | 75 mg/kg | Intraperitoneal (i.p.) | Reduced carrageenan-induced paw edema. | [1][3] |
| 4-Hydroxycoumarin | Mice | 75 mg/kg | Intraperitoneal (i.p.) | Significantly decreased leukocyte migration and TNF-α levels in a peritonitis model. | [1] |
Experimental Protocols
The following are detailed protocols adapted from in vivo studies of 4-hydroxycoumarin, which can be used as a foundation for designing experiments with this compound.
Protocol 1: Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Objective: To assess the potential of this compound to reduce acute inflammation in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, 5% DMSO in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Dexamethasone (B1670325) (2 mg/kg)
-
Male Swiss mice (25-30 g)
-
Pletismometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 25 mg/kg)
-
This compound (e.g., 50 mg/kg)
-
This compound (e.g., 75 mg/kg)
-
Positive Control (Dexamethasone)
-
-
Compound Administration: Administer the vehicle, this compound, or dexamethasone via intraperitoneal (i.p.) injection.
-
Induction of Edema: One hour after treatment, induce inflammation by injecting 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 2: Evaluation of Antinociceptive Activity (Acetic Acid-Induced Writhing Test)
Objective: To evaluate the potential analgesic effects of this compound in a model of visceral pain.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, 5% DMSO in saline)
-
Acetic acid (0.6% v/v in saline)
-
Positive control: Morphine (5 mg/kg)
-
Male Swiss mice (25-30 g)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in Protocol 1.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group) as described in Protocol 1, with morphine as the positive control.
-
Compound Administration: Administer the vehicle, this compound, or morphine via intraperitoneal (i.p.) injection.
-
Induction of Writhing: Thirty minutes after treatment, administer 0.1 mL/10 g of 0.6% acetic acid solution via i.p. injection.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Visualizations
Diagram 1: General Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Diagram 2: Proposed Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of other anti-inflammatory coumarins, the following diagram illustrates a potential signaling pathway that may be modulated by this compound.
Caption: A putative signaling pathway for the anti-inflammatory action of this compound.
References
- 1. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
Application Notes & Protocols for the Bioanalytical Detection of 4-Methyldaphnetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin (4-MD), also known as 7,8-dihydroxy-4-methylcoumarin, is a coumarin (B35378) derivative with significant biological activities, including antioxidant and neuroprotective properties.[1][2] Its potential as a therapeutic agent necessitates the development of robust and reliable analytical methods for its quantification in biological matrices. This document provides detailed protocols and application notes for the detection and quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. Such methods are crucial for pharmacokinetic studies, metabolism research, and clinical trial monitoring.[3][4]
The primary metabolic pathway for this compound in human liver preparations is 8-O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT).[1][5] Therefore, analytical methods should be capable of distinguishing the parent compound from its metabolites. LC-MS/MS offers the high sensitivity and specificity required for these applications.[6]
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted below. It involves sample collection, preparation to remove interferences, chromatographic separation, and detection by mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Proposed LC-MS/MS Protocol
This protocol describes a method for the quantification of this compound in human plasma. It is based on published methodologies for similar coumarin compounds and should be fully validated before use in regulated studies.
Materials and Reagents
-
This compound reference standard
-
Esculetin (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for cleaning up biological samples before LC-MS analysis.
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Esculetin in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
UPLC/HPLC Conditions
Chromatographic separation is essential to resolve the analyte from matrix components.
-
System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B (linear gradient)
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B (linear gradient)
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Proposed):
-
This compound: m/z 193.1 → 137.1 (Quantifier), m/z 193.1 → 109.1 (Qualifier)
-
Esculetin (IS): m/z 179.0 → 123.0
-
Note: MS parameters such as collision energy and cone voltage must be optimized for the specific instrument used.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria. The linearity data is based on published research on 4-MD metabolism.[5]
| Parameter | This compound | Typical Acceptance Criteria |
| Linearity Range | 0.01 - 10 µM (1.92 ng/mL - 1921.7 ng/mL) | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | Target: 1 ng/mL | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ± 20% |
| Precision (Intra- & Inter-day) | Target: ≤ 15% RSD | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- & Inter-day) | Target: 85-115% | Within ± 15% of nominal value (± 20% at LLOQ) |
| Recovery | Target: > 80% and consistent | Consistent and reproducible |
| Matrix Effect | Target: 85-115% | Normalized IS ratio should be within acceptable limits |
| Stability (Freeze-thaw, Short-term) | To be determined | Analyte concentration should be within ± 15% of initial |
Metabolism and Potential Signaling Pathways
As established, this compound undergoes methylation via COMT.[1] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data.
Caption: Primary metabolic pathway of this compound.
Conclusion
The LC-MS/MS method outlined provides a robust framework for the quantitative analysis of this compound in biological samples. The high sensitivity and specificity of this technique are well-suited for the demands of drug discovery and development.[3] Proper method validation is a critical step to ensure data integrity for pharmacokinetic and toxicokinetic studies. Researchers should use the provided protocols and data as a starting point and perform comprehensive in-house validation according to regulatory guidelines.
References
- 1. In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyldaphnetin as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a naturally occurring coumarin (B35378) derivative that exhibits intrinsic fluorescence. Coumarins are a well-established class of fluorophores utilized in a variety of sensing and imaging applications due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The dihydroxy substitution on the benzene (B151609) ring of this compound makes it a potential candidate for fluorescent sensing of analytes that can interact with the catechol moiety, such as metal ions and reactive oxygen species (ROS). Furthermore, its role as a substrate for enzymes like catechol-O-methyltransferase (COMT) opens avenues for developing enzyme activity assays.
These application notes provide an overview of the potential uses of this compound as a fluorescent probe and detailed protocols for its application in detecting metal ions, reactive oxygen species, and monitoring enzyme activity.
Photophysical Properties
The fluorescence of this compound is influenced by its molecular structure and the surrounding solvent environment. While comprehensive photophysical data for this compound is not extensively documented in publicly available literature, data from structurally similar coumarins can provide valuable estimates. The catechol moiety (7,8-dihydroxy groups) is expected to influence the electronic properties and, consequently, the fluorescence characteristics compared to simpler hydroxycoumarins. The maximum UV absorption for 7,8-dihydroxy-4-methylcoumarin has been reported to be around 325 nm in methanol, which can be used as a starting point for determining the optimal excitation wavelength.[1]
For a structurally related compound, 7-hydroxy-4-methylcoumarin, the excitation and emission maxima are approximately 360 nm and 448 nm, respectively.[2] It is important for researchers to experimentally determine the precise excitation and emission maxima for this compound in the specific buffer and solvent systems used for their experiments.
Table 1: Estimated and Reported Photophysical Properties of this compound and a Related Coumarin
| Property | This compound (7,8-dihydroxy-4-methylcoumarin) | 7-Hydroxy-4-methylcoumarin (Reference Compound) |
| Excitation Maximum (λex) | ~325 nm (in Methanol)[1] | ~360 nm[2] |
| Emission Maximum (λem) | To be determined experimentally | ~448 nm[2] |
| Quantum Yield (Φ) | To be determined experimentally | ~0.55 (in 1.0 N H2SO4 for quinine (B1679958) sulfate (B86663) standard)[3] |
| Molar Extinction Coefficient (ε) | To be determined experimentally | Not specified |
| Stokes Shift | To be determined experimentally | ~88 nm |
Applications
Detection of Metal Ions
Principle: The catechol group of this compound can chelate with various metal ions. This interaction can lead to a change in the fluorescence properties of the molecule, either through fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing).[4][5] Fluorescence quenching can occur due to processes like photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.
Protocol for "Turn-Off" Detection of Metal Ions (e.g., Fe³⁺, Cu²⁺)
This protocol is a general guideline and should be optimized for the specific metal ion of interest.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)
-
Stock solutions of the metal ions of interest (e.g., FeCl₃, CuSO₄)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store in the dark at -20°C.
-
Preparation of Working Solution: Dilute the stock solution in the desired buffer to a final concentration of 10-50 µM. The optimal concentration should be determined experimentally to give a stable and measurable fluorescence signal.
-
Assay Setup:
-
Pipette 180 µL of the this compound working solution into the wells of a 96-well black microplate.
-
Add 20 µL of the buffer solution to the "blank" wells.
-
Add 20 µL of different concentrations of the metal ion stock solution to the "sample" wells to achieve the desired final concentrations.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Use an excitation wavelength around 325 nm (to be optimized) and scan for the emission maximum.
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
Plot the fluorescence intensity (or the ratio of initial to final fluorescence, F₀/F) against the concentration of the metal ion.
-
A decrease in fluorescence intensity with increasing metal ion concentration indicates a "turn-off" sensing mechanism.
-
Logical Workflow for Metal Ion Detection
Caption: Workflow for detecting metal ions using this compound.
Detection of Reactive Oxygen Species (ROS)
Principle: The catechol moiety of this compound is susceptible to oxidation by certain reactive oxygen species, particularly hydroxyl radicals (•OH).[6] This oxidation can alter the electronic structure of the fluorophore, leading to a change in its fluorescence intensity, which can be correlated with the concentration of ROS.
Protocol for Detection of Hydroxyl Radicals (•OH) via Fenton Reaction
This protocol provides a method for detecting •OH generated in situ.
Materials:
-
This compound
-
DMSO for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in PBS to a final concentration of 20-100 µM.
-
Assay Setup:
-
In a 96-well black microplate, add 150 µL of the this compound working solution to each well.
-
To induce the Fenton reaction, add 25 µL of FeSO₄ solution (e.g., 100 µM in PBS) followed by 25 µL of H₂O₂ solution (e.g., 1 mM in PBS).
-
For a negative control, add 50 µL of PBS instead of the FeSO₄ and H₂O₂ solutions.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength around 325 nm and emission scanning to determine the maximum.
-
Data Analysis: Compare the fluorescence intensity of the wells containing the Fenton reaction components to the negative control wells. A change in fluorescence (quenching or enhancement) indicates the presence of hydroxyl radicals.
Signaling Pathway for ROS Detection
Caption: Mechanism of ROS detection by this compound.
Enzyme Activity Assay: Catechol-O-Methyltransferase (COMT)
Principle: this compound is a substrate for catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate.[7] The enzymatic reaction results in the formation of methylated products (7-hydroxy-8-methoxy-4-methylcoumarin and 8-hydroxy-7-methoxy-4-methylcoumarin). If the fluorescence properties of the methylated products differ significantly from the parent compound, this change can be used to monitor the enzyme's activity.
Protocol for Monitoring COMT Activity
This protocol is based on the principle of monitoring the change in fluorescence upon enzymatic conversion of the substrate.
Materials:
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Recombinant COMT enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM MgCl₂)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of SAM (e.g., 10 mM in water).
-
Dilute the COMT enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, prepare the reaction mixture by adding:
-
Assay buffer
-
This compound to a final concentration in the low micromolar range (e.g., 1-10 µM, to be optimized).
-
SAM to a final concentration (e.g., 100 µM).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the COMT enzyme solution to each well to start the reaction. For a negative control, add buffer without the enzyme.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~325 nm and monitor the emission at the wavelength where the maximum difference between substrate and product is observed (this needs to be determined experimentally).
-
Data Analysis:
-
Plot the fluorescence intensity against time for each reaction.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated based on a standard curve of the fluorescent product, if available.
-
Experimental Workflow for COMT Assay
Caption: Workflow for the COMT enzyme activity assay.
Data Presentation
Table 2: Example Data Structure for Metal Ion Sensing
| [Metal Ion] (µM) | Fluorescence Intensity (a.u.) | F₀/F |
| 0 | 1000 | 1.00 |
| 10 | 850 | 1.18 |
| 20 | 700 | 1.43 |
| 50 | 450 | 2.22 |
| 100 | 200 | 5.00 |
| (Note: F₀ is the fluorescence intensity in the absence of the metal ion. Data are hypothetical.) |
Table 3: Example Data Structure for ROS Detection
| Condition | Fluorescence Intensity (a.u.) | % Change from Control |
| Control (no Fenton reagents) | 1200 | 0% |
| Fenton Reaction | 600 | -50% |
| (Data are hypothetical and represent fluorescence quenching.) |
Table 4: Kinetic Parameters of this compound as a COMT Substrate
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| Human Liver Cytosol | 0.20 ± 0.029 | 0.14 ± 0.0039 |
| Recombinant S-COMT | 1.07 ± 0.10 | 165.7 ± 3.5 |
| (Data from a study on the methylation of 7,8-dihydroxycoumarins.) |
Conclusion
This compound presents a promising, yet underexplored, fluorescent probe for various applications in chemical and biological research. Its catechol structure is a key feature that can be exploited for the detection of metal ions and reactive oxygen species. Furthermore, its role as an enzymatic substrate allows for the development of fluorescence-based enzyme activity assays. The provided protocols offer a starting point for researchers to utilize this compound in their studies. It is crucial to perform thorough characterization of its photophysical properties and to optimize the assay conditions for each specific application to ensure reliable and reproducible results.
References
- 1. 7,8-DIHYDROXY-4-METHYLCOUMARIN CAS#: 2107-77-9 [m.chemicalbook.com]
- 2. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 4-Methyldaphnetin Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyldaphnetin (4-MD). The focus is on addressing challenges related to its limited solubility in aqueous buffers, a common hurdle in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound (4-MD)?
A1: this compound, a coumarin (B35378) derivative, is generally characterized by low solubility in aqueous solutions. While one source provides an estimated water solubility of 2.097 x 10^4 mg/L at 25°C, this value should be treated with caution and experimentally verified, as it appears atypically high for this class of compounds.[1] It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobic nature. It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO, and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting your experimental system.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution is a common issue when working with poorly soluble compounds. Here are several strategies to address this:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer might exceed the solubility limit of 4-MD. Try working with a more dilute final concentration.
-
Optimize the Dilution Method: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous buffer can increase the solubility of 4-MD by reducing the polarity of the medium.
-
Adjust the pH: The solubility of coumarin derivatives can be pH-dependent. For weakly acidic compounds, increasing the pH of the buffer can enhance solubility.
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like 4-MD, forming inclusion complexes with improved aqueous solubility.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution over time.
-
Possible Cause: The solution is supersaturated, and the compound is slowly crashing out.
-
Troubleshooting Steps:
-
Verify Solubility Limit: Experimentally determine the solubility of 4-MD in your specific buffer system.
-
Reduce Concentration: Work at a concentration comfortably below the determined solubility limit.
-
Incorporate Solubilizing Agents: Consider the continuous presence of a co-solvent or cyclodextrin (B1172386) in your buffer to maintain solubility.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leads to variable concentrations of the active compound in your experiments. The organic solvent from the stock solution might also be affecting the biological system.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before each experiment, visually confirm that your stock solution is fully dissolved. Prepare fresh dilutions for each experiment.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the organic solvent (e.g., DMSO) used in your experimental group to account for any solvent effects.
-
Improve Aqueous Solubility: Employ one of the solubilization methods described (pH adjustment, co-solvents, or cyclodextrins) to prepare a more stable and homogenous aqueous solution of 4-MD.
-
Quantitative Data on Solubility
Precise quantitative data on the aqueous solubility of this compound under various conditions is limited in the literature. However, data for the structurally similar compound 4-Methylesculetin can provide a valuable starting point for experimental design.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL[2] | 182.13 | Sonication is recommended. |
Table 2: In Vivo Formulation for this compound
| Formulation Components | Concentration of 4-MD | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (10.41 mM)[2] | Sonication is recommended. Add solvents sequentially. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a clean, dry tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of 4-MD).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Improving this compound Solubility using pH Adjustment
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
Procedure:
-
Dilute the 4-MD DMSO stock solution into your aqueous buffer to a concentration slightly higher than your final target.
-
While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise to the 4-MD/buffer mixture.
-
Continuously stir or vortex the solution while adding NaOH.
-
Observe the dissolution of any precipitate. Continue adding NaOH until the solution becomes clear. The target pH will likely be above 8.0 for coumarin derivatives.
-
Adjust the final volume with the aqueous buffer to reach your target concentration of 4-MD.
-
If required, filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your buffer.
Protocol 3: Enhancing this compound Solubility with a Co-solvent
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of choice
-
Co-solvent (e.g., Ethanol, Propylene Glycol)
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small aliquot of the 4-MD stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Vortex each solution and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at your experimental temperature.
-
To quantify solubility, centrifuge the solutions to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectrophotometry.
Visualizations
Signaling Pathway Diagram
This compound has been shown to exhibit anti-inflammatory and antioxidant effects, partly through the modulation of the Nrf2/HO-1/NF-κB signaling pathway.[3]
Experimental Workflow Diagram
The following diagram outlines a general workflow for troubleshooting and improving the solubility of this compound for in vitro experiments.
References
preventing 4-Methyldaphnetin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 4-Methyldaphnetin precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common challenge with hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous cell culture medium. This occurs because the compound's concentration exceeds its solubility limit in the aqueous environment as the organic solvent is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a dose-response experiment to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
| Localized High Concentration | Pipetting the stock solution directly into a small area of the media can create a localized zone of high concentration, initiating precipitation. | Add the this compound stock solution drop-wise into the vortex of the swirling media to facilitate immediate and thorough mixing. |
Issue: this compound Precipitates Over Time During Incubation
Question: My this compound solution was clear when I added it to the cells, but after a few hours/days in the incubator, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can cause a gradual decrease in the pH of the media, which can alter the solubility of pH-sensitive compounds. | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium supplemented with HEPES for more stable pH control. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | Test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the issue. If so, trying a different basal media formulation may be necessary. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber. |
| Compound Degradation | This compound may not be stable in the culture medium at 37°C for extended periods, and its degradation products could be less soluble. | If stability is a concern, consider refreshing the media with newly prepared this compound solution at regular intervals during your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with water.[1] It is crucial to use anhydrous, high-purity DMSO and to keep the final concentration in your cell culture low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, some sensitive or primary cell lines may be affected by concentrations as low as 0.1%. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: Can I filter the media to remove the this compound precipitate?
A3: Filtering the media after precipitation has occurred is generally not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable. It is better to address the root cause of the precipitation.
Q4: Will serum in the media help prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. While the presence of serum can improve the solubility of this compound to some extent, this effect has its limits. At high concentrations, the compound can still precipitate even in serum-containing media.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the stock solution from light.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 35-38 mg/mL[1] | 182.1 - 197.7 | Sonication is recommended to aid dissolution.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Water | ~21 mg/mL (Estimated) | ~109 | This is an estimated value; actual solubility in aqueous buffers may be lower. |
| Chloroform | Soluble | Not available | Qualitative data. |
| Dichloromethane | Soluble | Not available | Qualitative data. |
| Ethyl Acetate | Soluble | Not available | Qualitative data. |
| Acetone | Soluble | Not available | Qualitative data. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 20-40 mM).
-
Solubilization: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Treatment
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the required volume of complete cell culture medium (with serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 20 mM stock 1:100 in media to get a 200 µM solution.
-
Final Dilution: While gently swirling the pre-warmed medium, add the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration. Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., ≤ 0.1%).
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of MAPK and NF-κB signaling by this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
4-Methyldaphnetin stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyldaphnetin, focusing on its stability issues in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time in my long-term cell culture experiment. What could be the cause?
A1: Loss of potency of this compound in long-term experiments can be attributed to several factors affecting its stability. The primary factors include the pH of your culture medium, storage temperature, and exposure to light.[1][2] Like many phenolic compounds, this compound's stability can be pH-dependent. Furthermore, prolonged incubation at physiological temperatures (e.g., 37°C) can accelerate degradation.[3][4]
Q2: I've observed a color change in my this compound stock solution. Is it still usable?
A2: A color change in your stock solution is a visual indicator of potential chemical degradation. This could be due to oxidation or other chemical transformations.[5] It is strongly recommended to prepare fresh stock solutions and to perform an analytical validation (e.g., via HPLC) to check the purity and concentration of the solution before use.[6][7]
Q3: How should I properly store my this compound, both in solid form and in solution, to ensure its stability?
A3: For long-term storage, solid this compound powder should be stored at -20°C for up to 3 years.[8] Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C for up to 1 year.[8] For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh for each experiment to minimize degradation. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and used within 72 hours, though stability under these conditions should be verified for your specific experimental setup.[9]
Q4: Can this compound interact with components in my experimental setup, leading to stability issues?
A4: Yes, interactions with other components can affect stability. For instance, this compound may exhibit pro-oxidant activity in the presence of free iron ions, potentially leading to its degradation and the generation of reactive oxygen species.[8] It is crucial to consider the composition of your media and buffers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your long-term experiments with this compound.
Issue 1: Inconsistent results in long-term cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Analyze Compound Stability: Perform a stability study of this compound in your specific cell culture medium under incubator conditions (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the intact compound using a validated HPLC method.[3]
-
Replenish Compound: If significant degradation is observed, consider partially or fully replenishing the medium with freshly prepared this compound at regular intervals during the experiment.
-
Use a More Stable Analog: If stability issues persist and are prohibitive, investigate if more stable derivatives of this compound are available and suitable for your experimental goals.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
-
Possible Cause: Formation of degradation products from this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify potential degradation products, perform a forced degradation study.[10][11] Expose this compound to stress conditions such as acid, base, oxidation, heat, and light.[12][13]
-
Characterize Degradants: Analyze the stressed samples by HPLC-MS/MS to characterize the mass of the degradation products, which can provide clues to their structure.[5][14]
-
Monitor in Experiments: Once potential degradation products are identified, monitor their appearance and concentration in your long-term experimental samples to correlate with any observed changes in biological activity.
-
Quantitative Data Summary
While specific long-term stability data for this compound across a wide range of conditions is not extensively available in the literature, the following table summarizes related stability information for coumarin (B35378) compounds.
| Condition | Compound/Class | Observation | Reference |
| pH Stability | Coumarin Dimers | Stability is dependent on substituents; some derivatives undergo retro-Michael addition at certain pH values. | [5] |
| Temperature | This compound | Methylation samples were reported to be stable for over 72 hours at 4°C. | [9] |
| Storage | This compound (Solid) | Stable for 3 years at -20°C. | [8] |
| Storage | This compound (in DMSO) | Stable for 1 year at -80°C. | [8] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 80°C for 24 hours.[13]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 4 hours.[13]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[13]
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.[12]
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV method.[11]
-
For characterization of degradation products, use HPLC-MS/MS.[5]
Visualizations
Signaling Pathways
This compound is known to exert antioxidant effects, in part, through the activation of the Nrf2 signaling pathway.[15]
Caption: Antioxidant signaling pathway of this compound via Nrf2 activation.
Conversely, under certain conditions, such as in the presence of free metal ions, some polyphenols can exhibit pro-oxidant activity.
Caption: Potential pro-oxidant mechanism of this compound in the presence of metal ions.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the stability of this compound in a long-term experiment.
Caption: Experimental workflow for troubleshooting this compound stability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. This compound | Lipoxygenase | Apoptosis | TargetMol [targetmol.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Methyldaphnetin Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyldaphnetin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound, also known as 7,8-dihydroxy-4-methylcoumarin (DHMC), is a coumarin (B35378) derivative.[1][2] Published research indicates that it possesses antioxidant and neuroprotective properties.[3] It has been shown to protect against glutamate-induced toxicity in hippocampal cells by scavenging free radicals.[3] Some studies suggest that this compound has low cytotoxicity.[4]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
Direct IC50 values for this compound in cancer cell lines are not widely reported, with some studies indicating low cytotoxicity.[4] Therefore, a broad concentration range is recommended for initial screening. Based on data from related coumarin compounds, a starting range of 1 µM to 200 µM is advisable. For instance, the parent compound, daphnetin, has shown IC50 values ranging from 40.48 µM to 183.97 µM in human malignant melanoma cell lines.[5]
Q3: Which cancer cell lines are appropriate for testing this compound?
The choice of cell line should be guided by the specific research question. As a starting point, consider cell lines in which related coumarins have shown activity. For example, derivatives of 7,8-dihydroxycoumarins have been tested against chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7) cells.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cytotoxic effect observed at tested concentrations. | 1. Concentration too low: this compound may have low potency in the selected cell line. 2. Compound degradation: Improper storage or handling may have led to the degradation of the compound. 3. Short incubation time: The duration of treatment may be insufficient to induce a cytotoxic response. | 1. Increase concentration range: Test concentrations up to 200 µM or higher in a dose-response experiment. 2. Use fresh stock solution: Prepare a new stock solution from a reliable source and store it properly. 3. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Incomplete formazan (B1609692) solubilization (MTT assay): Formazan crystals are not fully dissolved before reading the absorbance. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. 3. Ensure complete solubilization: After adding the solubilization buffer, mix thoroughly by pipetting or using a plate shaker until no visible crystals remain. |
| Inconsistent results with parent compound (Daphnetin) or other coumarins. | 1. Different mechanisms of action: The 4-methyl group can alter the biological activity and mechanism of action. 2. Cell line specific responses: Different cell lines can have varying sensitivities to different coumarin derivatives. | 1. Investigate specific pathways: Research the known targets and signaling pathways of this compound and compare them to the other tested coumarins. 2. Test on multiple cell lines: Characterize the cytotoxic profile of this compound across a panel of relevant cell lines. |
Data on Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) |
| Daphnetin | Human Malignant Melanoma (FM55P) | MTT | 40.48 ± 10.90 | 72 |
| Daphnetin | Human Malignant Melanoma (A375) | MTT | 183.97 ± 18.82 | 72 |
| Daphnetin | Murine Melanoma (B16) | Not Specified | 54 ± 2.8 | Not Specified |
| Daphnetin | Murine Breast Adenocarcinoma (MXT) | Not Specified | 74 ± 6.4 | Not Specified |
| Daphnetin | Murine Colon Cancer (C26) | Not Specified | 108 ± 7.3 | Not Specified |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the this compound concentration (using a logarithmic scale for the x-axis) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway Modulation by Coumarins
The parent compound of this compound, daphnetin, is known to interact with the Nrf2 signaling pathway, which is a key regulator of cellular resistance to oxidative stress.
References
- 1. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydroxy-4-methylcoumarin 97 2107-77-9 [sigmaaldrich.com]
- 3. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results in 4-Methyldaphnetin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyldaphnetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, also known as 7,8-dihydroxy-4-methylcoumarin, is a coumarin (B35378) derivative. It is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Research applications often involve cell-based assays to explore its effects on signaling pathways related to inflammation and cancer, as well as enzyme inhibition studies.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). A stock solution can be prepared in DMSO at a concentration of up to 35 mg/mL (182.13 mM)[1]. For cell culture experiments, it is crucial to dilute the DMSO stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Q3: How should this compound be stored?
A3: As a powder, this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be stored at -80°C for up to one year[1]. To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light exposure.
Q4: What are the known signaling pathways affected by this compound and related coumarins?
A4: this compound and its parent compound, daphnetin, have been shown to modulate inflammatory signaling pathways. They can inhibit the activation of NF-κB and the phosphorylation of kinases in the MAPK pathway, such as ERK and p38.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding the this compound solution. If precipitation occurs, prepare a new, more dilute working solution from the DMSO stock. Ensure vigorous mixing when diluting the stock solution into the aqueous culture medium. | This compound is hydrophobic and can precipitate in aqueous solutions if the final concentration is too high or if it is not adequately dispersed. |
| Compound Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. | The stability of this compound in aqueous media at 37°C for extended periods may be limited. |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Refer to published IC50 values for similar cell lines as a starting point (see Table 1). | The effective concentration of this compound can vary significantly between different cell types and experimental endpoints. |
| Cell Line Sensitivity | Verify the sensitivity of your cell line to this compound. If possible, include a positive control cell line known to be responsive to the compound. | Not all cell lines will respond to this compound in the same manner. |
Issue 2: High Background or Inconsistent Results in Enzyme Inhibition Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Buffer pH or Temperature | Ensure that the assay buffer pH and the incubation temperature are optimal for the specific enzyme being studied. | Enzyme activity is highly sensitive to pH and temperature. |
| Unstable Enzyme | Use a fresh enzyme preparation for each experiment and keep it on ice until use. | Enzymes can lose activity over time, especially at room temperature. |
| Inhibitor Solubility Issues | Ensure that this compound is fully dissolved in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not affect enzyme activity. Run a solvent control. | Poor solubility can lead to inaccurate inhibitor concentrations and inconsistent results. |
| Incorrect Enzyme or Substrate Concentration | Optimize the enzyme and substrate concentrations to ensure the reaction proceeds linearly over the measurement period. The substrate concentration is a critical factor in determining the apparent inhibition. | The inhibitory effect of a compound can be influenced by the concentrations of both the enzyme and its substrate. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7,8-dihydroxy-3-(n-decyl)-4-methylcoumarin | K562 | Chronic Myelogenous Leukemia | 42.4 | [5] |
| LS180 | Colon Adenocarcinoma | 25.2 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 25.1 | [5] | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | Chronic Myelogenous Leukemia | 32.7 - 45.8 | [5] |
| LS180 | Colon Adenocarcinoma | 32.7 - 45.8 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 32.7 - 45.8 | [5] | |
| This compound derivative 1 | HTB-26 | Breast Cancer | 10 - 50 | [6] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [6] | |
| HCT116 | Colorectal Cancer | 22.4 | [6] | |
| This compound derivative 2 | HCT116 | Colorectal Cancer | 0.34 | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for MAPK Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., LPS stimulation) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. This compound | Lipoxygenase | Apoptosis | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Accounting for 4-Methyldaphnetin Metabolism in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating the metabolic profile of 4-Methyldaphnetin into their experimental designs. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: The primary metabolic pathway for this compound (4-MDPN) is Phase II metabolism. The most significant pathway is methylation, specifically regioselective 8-O-methylation, which is catalyzed by Catechol-O-methyltransferase (COMT).[1][2] While not as extensively studied for 4-MDPN itself, related compounds like daphnetin (B354214) also undergo glucuronidation and sulfonation.[1][3][4] Therefore, it is crucial to consider these conjugation reactions in any metabolic study.
Q2: Which enzymes are responsible for the metabolism of this compound?
A2: The key enzyme responsible for the methylation of this compound is the soluble form of Catechol-O-methyltransferase (S-COMT).[1][2] For the related compound daphnetin, uridine-5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), particularly SULT1A1, SULT1A2, and SULT1A3, are also involved in its metabolism.[3][4] It is reasonable to hypothesize that these enzymes may also play a role in the metabolism of 4-MDPN.
Q3: What are the expected metabolites of this compound?
A3: The principal metabolite of this compound is its 8-O-methylated conjugate.[1][2] Based on the metabolism of the parent compound daphnetin, other potential metabolites could include 7-O-glucuronide, 8-O-glucuronide, 7-O-sulfate, and 8-O-sulfate conjugates.[3][4]
Q4: Why is the oral bioavailability of coumarin (B35378) derivatives like this compound often low?
A4: Coumarin derivatives, including the parent compound of this compound, daphnetin, often exhibit low oral bioavailability due to extensive first-pass metabolism in the liver and a short plasma half-life.[1] Methylation is a high-clearance pathway that significantly contributes to this rapid elimination.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound metabolites in in vitro assays. | Inappropriate enzyme source or cofactors. | Ensure the use of appropriate subcellular fractions (e.g., human liver S9, cytosol, or microsomes) and the necessary cofactors. For methylation, S-adenosylmethionine (SAM) is essential. For glucuronidation, use UDPGA. For sulfonation, use PAPS. |
| Insufficient incubation time. | Optimize the incubation time. For rapid metabolic reactions like methylation, shorter time points may be necessary to capture initial kinetics. | |
| Analytical method lacks sensitivity. | Utilize highly sensitive analytical methods such as LC-MS/MS for metabolite detection and quantification.[5] Develop a method with a low limit of detection (LOD). | |
| Discrepancy between in vitro and in vivo metabolic profiles. | Contribution of extrahepatic metabolism. | COMT is widely distributed in tissues other than the liver, such as the intestine, lung, and brain.[1] Consider the potential for metabolism in these tissues in your in vivo model. |
| Differences in enzyme expression and activity between species. | Use human-derived in vitro systems (e.g., human liver microsomes, hepatocytes) to improve the correlation with human in vivo data. If using animal models, be aware of potential species differences in drug metabolism. | |
| High variability in metabolic rates between experiments. | Inconsistent quality of biological reagents. | Use pooled human liver fractions from multiple donors to average out individual variability. Ensure proper storage and handling of all biological materials to maintain enzymatic activity. |
| Variability in experimental conditions. | Strictly control experimental parameters such as temperature, pH, and substrate/cofactor concentrations. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for the methylation of this compound in human liver cytosol (HLC) and by recombinant soluble Catechol-O-methyltransferase (S-COMT).
| Enzyme Source | Compound | Km (µM) | Vmax (nmol/min/mg) | Clint (µl/min/mg) |
| HLC | 4-MDPN | 0.20 ± 0.029 | 0.14 ± 0.0039 | 0.70 |
| S-COMT | 4-MDPN | 1.07 ± 0.10 | 165.7 ± 3.5 | 154.8 |
| Data sourced from a 2018 study on the in vitro evaluation of C-4 substitution on methylation of 7,8-dihydroxycoumarin.[2] |
Experimental Protocols
Protocol 1: In Vitro Methylation Assay of this compound
Objective: To determine the rate of methylation of this compound in human liver cytosol.
Materials:
-
This compound (4-MDPN)
-
Pooled Human Liver Cytosol (HLC)
-
S-adenosylmethionine (SAM)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Formic Acid
-
Methanol (for quenching)
-
Ultrapure water
Procedure:
-
Prepare a stock solution of 4-MDPN in DMSO.
-
Prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and DTT.
-
Add HLC to the incubation mixture to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM and 4-MDPN (at various concentrations, e.g., 0.1-40 µM).
-
Incubate at 37°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold methanol.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant for the formation of the 8-O-methylated metabolite using a validated LC-MS/MS method.
LC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and 0.2% formic acid in water.
-
Detection: Mass spectrometry in negative ion mode, monitoring for the m/z of 4-MDPN and its mono-methylated conjugate (an increase of 14 m/z).[1]
Visualizations
Caption: Metabolic pathways of this compound.
Caption: In vitro this compound metabolism workflow.
References
- 1. In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methylation, Glucuronidation, and Sulfonation of Daphnetin in Human Hepatic Preparations In Vitro: Metabolic Profiling, Pathway Comparison, and Bioactivity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to avoid 4-Methyldaphnetin degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methyldaphnetin to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, high pH, and the presence of oxygen. As a compound with strong antioxidant properties, this compound is susceptible to oxidation, particularly at its catechol moiety.[1][2]
Q2: How should I store this compound powder?
A2: For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from light.[3] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to displace oxygen.[3]
Q3: What is the recommended way to store this compound in solution?
A3: Solutions of this compound should be prepared fresh whenever possible. For short-term storage of a few days, solutions can be kept at 2-8°C. For longer-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C.[3] To minimize degradation in solution, consider using a buffer with a slightly acidic pH and deoxygenated solvents.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the choice of solvent can influence stability. Protic solvents that can facilitate oxidation should be used with caution. It is recommended to use high-purity, degassed solvents. For stock solutions, DMSO or ethanol (B145695) are commonly used.
Q5: Are there any incompatibilities I should be aware of when working with this compound?
A5: Yes, this compound should not be stored with strong acids, bases, or strong oxidizing and reducing agents.[3]
Troubleshooting Guide
If you suspect that your this compound has degraded, consult the following guide to identify and resolve the issue.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid (e.g., yellowing or browning) | Oxidation due to improper storage (exposure to air and/or light). | Discard the degraded compound. For future storage, ensure the container is tightly sealed, protected from light, and consider storing under an inert atmosphere. |
| Decreased potency or activity in experiments | Degradation of the compound in solid form or in solution. | Prepare fresh solutions from a new batch of solid compound. Re-evaluate storage procedures for both solid and stock solutions. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Analyze the degradation products to understand the degradation pathway. Optimize storage conditions to prevent the formation of these impurities. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the pH, temperature, and oxygen exposure during your experiment. Consider performing the experiment under an inert atmosphere if sensitivity to oxygen is high. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Atmosphere | Light Condition |
| Solid | 4°C | Long-term | Inert gas (e.g., Nitrogen) recommended | Protected from light |
| Solution | -20°C | Up to 1 month | Inert gas recommended | Protected from light |
| Solution | -80°C | Up to 6 months | Inert gas recommended | Protected from light |
Table based on recommendations for similar compounds.[3]
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound
-
High-purity solvents (e.g., DMSO, ethanol, acetonitrile)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubators or water baths for temperature control
-
Light chamber or aluminum foil for light exposure studies
-
Inert gas (e.g., nitrogen or argon)
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
From the stock solution, prepare test solutions in different buffers or solvents to be evaluated.
-
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the test solution. Incubate at a controlled temperature (e.g., 40°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) to the test solution. Incubate at room temperature and protect from light.
-
Thermal Degradation: Store test solutions at elevated temperatures (e.g., 40°C, 60°C) and in the dark.
-
Photodegradation: Expose test solutions to a controlled light source (e.g., UV lamp or daylight) at a constant temperature. Wrap a control sample in aluminum foil to serve as a dark control.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Hypothetical oxidative degradation pathway of this compound.
References
addressing autofluorescence of 4-Methyldaphnetin in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyldaphnetin in microscopy applications. The focus is on addressing the potential issue of autofluorescence to ensure high-quality, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence a consideration in microscopy?
A1: this compound (7,8-dihydroxy-4-methylcoumarin) is a coumarin (B35378) derivative with various biological activities, including antioxidant and anti-inflammatory properties. Like many coumarin compounds, it is fluorescent. When using fluorescence microscopy to study its subcellular localization or its effects on cellular processes, its intrinsic fluorescence can contribute to the overall signal. This "autofluorescence" can potentially mask the signals from other fluorescent probes used in the experiment, leading to inaccurate interpretations.
Q2: What are the excitation and emission properties of this compound?
A2: Based on available data, the spectral properties of this compound are as follows:
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| This compound | 330 nm | 528 nm |
This data is crucial for designing multicolor fluorescence imaging experiments and for selecting appropriate filter sets to minimize spectral overlap.
Q3: How can I determine if this compound autofluorescence is a problem in my experiment?
A3: To assess the contribution of this compound to the overall fluorescence signal, it is essential to include proper controls. The most critical control is a sample treated with this compound alone (without any other fluorescent labels). Image this sample using the same settings as your fully stained experimental samples. If you observe significant fluorescence in the channel(s) of interest, then the autofluorescence of this compound needs to be addressed.
Q4: What are the general strategies to minimize autofluorescence in microscopy?
A4: There are several established methods to reduce or eliminate autofluorescence from various sources, including the compound of interest and endogenous cellular components. These strategies can be broadly categorized as:
-
Methodological Adjustments: Optimizing the experimental design to minimize autofluorescence from the start.
-
Chemical Quenching: Using chemical reagents to reduce the fluorescence of interfering substances.
-
Photobleaching: Intentionally exposing the sample to intense light to destroy the fluorescent properties of interfering molecules before imaging the specific signal.
-
Spectral Unmixing and Computational Subtraction: Utilizing advanced imaging techniques and software to distinguish and separate the specific signal from the autofluorescence background.
Troubleshooting Guides
Issue 1: High background fluorescence in the green channel when imaging this compound-treated cells.
This is likely due to the emission peak of this compound at approximately 528 nm.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high green background fluorescence.
Solutions:
-
Fluorophore Selection: If you are using other fluorescent probes, select ones that are spectrally distinct from this compound. Given its emission at 528 nm, opt for fluorophores in the red or far-red spectrum (e.g., those with emission wavelengths > 600 nm).[1]
-
Chemical Quenching: Treat your samples with a chemical quenching agent.
-
Sodium Borohydride (B1222165) (NaBH₄): This is particularly effective for reducing aldehyde-induced autofluorescence from fixation, but can also reduce other sources.
-
Sudan Black B: This reagent is effective at quenching lipofuscin-based autofluorescence, which can be a problem in certain cell types and tissues.[2][3]
-
-
Photobleaching: Before acquiring your final image, intentionally expose the sample to high-intensity light at the excitation wavelength of the autofluorescence. This will permanently destroy the fluorescent molecules contributing to the background. Be cautious not to photobleach your specific fluorescent labels.
-
Spectral Unmixing: If your microscopy system is equipped with a spectral detector, you can acquire a reference spectrum of the this compound autofluorescence from your control sample. This spectrum can then be computationally subtracted from your experimental images to isolate the specific signals.
Issue 2: General high background across multiple channels, not just the green.
This could be due to a combination of this compound autofluorescence and endogenous autofluorescence from the cells or tissue, often exacerbated by fixation.
Solutions:
-
Optimize Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[1]
-
Reduce the concentration of the fixative or the fixation time.
-
Consider switching to a non-aldehyde-based fixative, such as ice-cold methanol, for 10 minutes at -20°C.
-
-
Implement a Quenching Protocol:
-
Sodium Borohydride Treatment: This is a primary choice for reducing fixation-induced autofluorescence.
-
Sudan Black B Treatment: Effective for a broad range of autofluorescence sources.
-
-
Sequential Quenching and Staining: In some cases, a combination of methods may be necessary. For example, a sodium borohydride treatment after fixation, followed by your staining protocol, and then a final treatment with Sudan Black B before mounting.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Autofluorescence Quenching
This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS), ice-cold
Procedure:
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate through graded ethanol (B145695) to water. For cultured cells on coverslips, proceed after the fixation and permeabilization steps.
-
Prepare Quenching Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS (e.g., 10 mg NaBH₄ in 10 mL PBS). Prepare this solution immediately before use as it is not stable.
-
Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature. You may observe bubbling, which is normal.
-
Washing: Wash the samples three times for 5 minutes each with PBS to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or fluorescent staining protocol.
Protocol 2: Sudan Black B Staining for Autofluorescence Quenching
This protocol is particularly effective for tissues with high lipofuscin content but can also reduce other sources of autofluorescence.[2][3][4]
Materials:
-
Sudan Black B powder
-
70% Ethanol
Procedure:
-
Complete Staining: Perform your entire immunofluorescence or fluorescent staining protocol, including all primary and secondary antibody incubations and washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Destaining: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Washing: Wash thoroughly with PBS.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 3: Photobleaching for Autofluorescence Reduction
This protocol uses high-intensity light to destroy autofluorescent molecules before imaging.[5][6][7]
Materials:
-
Fluorescence microscope with a stable light source (e.g., LED, mercury, or xenon arc lamp).
-
Your prepared and stained slides.
Procedure:
-
Sample Preparation: Prepare your samples as you normally would for imaging, including mounting with an antifade mounting medium.
-
Identify Autofluorescence Channel: Using an unstained control sample (cells/tissue only, or treated with this compound only), identify the filter set that gives the most prominent autofluorescence.
-
Photobleaching: Place your experimental slide on the microscope stage. Expose the area of interest to continuous, high-intensity illumination using the identified autofluorescence filter set. The duration of photobleaching can range from several minutes to over an hour, depending on the intensity of the autofluorescence and the stability of your specific fluorophores. Monitor the decrease in background fluorescence periodically.
-
Image Acquisition: Once the background autofluorescence has been significantly reduced, proceed to image your specific fluorescent signals using their respective filter sets and optimized acquisition settings.
Signaling Pathway and Experimental Workflow Diagrams
Nrf2 Signaling Pathway Activated by this compound
This compound is known to be an activator of the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
General Experimental Workflow for Microscopy with this compound
Caption: A general experimental workflow for fluorescence microscopy of this compound-treated samples.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of 4-Methyldaphnetin and Curcumin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both 4-Methyldaphnetin, a coumarin (B35378) derivative, and curcumin (B1669340), a polyphenol from turmeric, have emerged as significant contenders due to their potent antioxidant properties. This guide provides an objective comparison of their antioxidant efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and curcumin have been evaluated using various in vitro assays. The following tables summarize their performance in key antioxidant assays, providing a basis for a quantitative comparison. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources. Variations in experimental conditions can influence IC50 values.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) | Cellular Antioxidant Activity (CAA) |
| This compound | Data for this compound is not consistently available. However, related coumarins with ortho-dihydroxy substitution show potent activity. For instance, 7,8-dihydroxy-4-methylcoumarin (a synonym for this compound) is a potent scavenger of superoxide (B77818) anion radicals[1]. | EC50 = 39.98 µM for a similar 4-methylcoumarin (B1582148) derivative[2]. | 4-methylcoumarins with ortho-dihydroxy groups exhibit considerable antioxidant effects in FRAP assays[3]. | This compound has been shown to be more effective in protecting human single-cell DNA from oxidative attack than curcumin[4]. |
| Curcumin | 53 µM[5] to 32.86 µM[6] | 18.54 µg/mL[7] | 1240 ± 18.54 µM Fe(II)/g | Exhibits significant cellular antioxidant activity, though quantitative values vary depending on the cell line and assay conditions. |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols: A Methodological Overview
The data presented above is derived from standardized experimental protocols designed to assess antioxidant capacity. Below are detailed methodologies for the key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
A solution of the test compound at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound, and a positive control.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound at various concentrations is added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution), test compound, and a standard (e.g., ferrous sulfate (B86663) or Trolox).
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the blue-colored product is measured at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of known ferrous ion concentrations and is expressed as µM Fe(II) equivalents per gram of the sample.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).
-
Materials: Adherent cell line (e.g., HepG2 or Caco-2), cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, a free radical initiator (e.g., AAPH), and the test compound.
-
Procedure:
-
Cells are seeded in a microplate and incubated until they form a confluent monolayer.
-
The cells are then treated with the test compound and the DCFH-DA probe.
-
After an incubation period, the cells are washed, and the free radical initiator is added.
-
The fluorescence is measured over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
Signaling Pathways in Antioxidant Action
Both this compound and curcumin exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways, primarily the Nrf2-ARE pathway.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.
This compound and the Nrf2 Pathway: Daphnetin, the parent compound of this compound, has been shown to activate the Nrf2 signaling pathway[8][9][10][11][12]. This activation leads to the upregulation of downstream antioxidant enzymes, contributing to its protective effects against oxidative damage. It is highly probable that this compound shares this mechanism of action.
Curcumin and the Nrf2 Pathway: Curcumin is a well-established activator of the Nrf2 pathway[4][13][14][15][16]. It can induce Nrf2 activation through multiple mechanisms, including the modification of Keap1 cysteine residues, leading to the dissociation of Nrf2. This activation of the Nrf2-ARE pathway is a key mechanism underlying curcumin's potent antioxidant and anti-inflammatory effects[4][13][14][15][16].
Caption: Nrf2-ARE antioxidant signaling pathway activated by this compound and Curcumin.
Experimental Workflow for Comparative Analysis
To conduct a direct comparative study of the antioxidant efficacy of this compound and curcumin, a structured experimental workflow is essential.
Caption: Experimental workflow for the comparative study of antioxidant efficacy.
Conclusion
Both this compound and curcumin demonstrate significant antioxidant potential through direct radical scavenging and modulation of the Nrf2 signaling pathway. While curcumin is more extensively studied with a larger body of quantitative data available, preliminary evidence suggests that this compound is a highly potent antioxidant, potentially exceeding curcumin's efficacy in certain cellular contexts[4].
For researchers and drug development professionals, both compounds represent promising scaffolds for the development of novel antioxidant therapies. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various models of oxidative stress-related diseases. The provided experimental protocols and workflow offer a robust framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
- 3. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.fmsbi.com [journals.fmsbi.com]
- 11. Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure [frontiersin.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protecti...: Ingenta Connect [ingentaconnect.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
4-Methyldaphnetin vs. Quercetin: A Comparative Guide to Free Radical Scavenging Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the free radical scavenging capabilities of 4-Methyldaphnetin and Quercetin, two phenolic compounds with recognized antioxidant properties. The following sections present quantitative data from in vitro antioxidant assays, comprehensive experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate an objective evaluation.
Executive Summary
Both this compound, a coumarin (B35378) derivative, and Quercetin, a flavonoid, demonstrate significant free radical scavenging activity. Their efficacy stems from their chemical structures, which enable them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). While direct comparative studies are limited, this guide consolidates available data to offer insights into their relative potencies. Quercetin is a well-established antioxidant with extensive research supporting its activity across various assays. This compound, also known as 7,8-dihydroxy-4-methylcoumarin, is noted for its excellent radical scavenging properties, largely attributed to its ortho-dihydroxy (catechol) moiety.
Quantitative Data on Free Radical Scavenging Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and Quercetin from various in vitro antioxidant assays. Lower values indicate greater antioxidant activity.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as solvent, pH, and reagent concentrations can significantly influence results.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | Reference Compound IC50 / EC50 (µM) | Source(s) |
| Quercetin | DPPH | 4.60 ± 0.3 | - | - | [1] |
| DPPH | 19.17 µg/mL (~63.4 µM) | Ascorbic Acid | 9.53 µg/mL (~54.1 µM) | [2] | |
| DPPH | 12 µg/mL (~39.7 µM) | Vitamin E | 25 µg/mL (~58.0 µM) | [3] | |
| ABTS | 48.0 ± 4.4 | - | - | [1] | |
| Daphnetin * | DPPH | 46.20 | Trolox | 53.16 | [4] |
| ABTS | >100 | Trolox | 72.38 | [4] |
Note: Data for Daphnetin (7,8-dihydroxycoumarin) is presented as a close structural analog of this compound (7,8-dihydroxy-4-methylcoumarin). The methyl group at the 4-position may influence its activity. One study noted that this compound exhibited stronger activities in protecting mononuclear cells from oxidative attack than resveratrol[4].
Mechanistic Insights
Quercetin exerts its antioxidant effects through multiple mechanisms:
-
Direct Free Radical Scavenging: The presence of multiple hydroxyl groups, particularly the catechol group in the B-ring and the 3-OH group, allows for the donation of hydrogen atoms to neutralize a wide array of free radicals.[5]
-
Modulation of Cellular Antioxidant Pathways: Quercetin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[5] This pathway upregulates the expression of endogenous antioxidant enzymes.
-
Metal Ion Chelation: Quercetin can chelate transition metal ions like iron and copper, preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals.
This compound , as a coumarin with a catechol structure, primarily functions through:
-
Direct Free Radical Scavenging: The ortho-dihydroxy groups on the benzenoid ring are crucial for its potent radical-scavenging activity.[6] This structural feature allows for the formation of a stable radical after hydrogen donation. Studies have highlighted that 4-methylcoumarins with these ortho-dihydroxy groups possess excellent antioxidant properties.[6]
Experimental Protocols
Below are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.12 mM).[1] The solution should exhibit a deep purple color.
-
Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. Create a series of dilutions from the stock solutions.
-
Assay Reaction: In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control to triplicate wells. Add the DPPH working solution to each well. A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the DPPH solution without the sample, and Abssample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Radical Cation: Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1] This generates the blue-green ABTS•+ radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compounds and the positive control. Create a series of dilutions.
-
Assay Reaction: In a 96-well plate, add a small volume of each dilution to the wells in triplicate. Add the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6-10 minutes).[1]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the ABTS•+ solution without the sample, and Abssample is the absorbance of the ABTS•+ solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
The following diagrams illustrate a generalized workflow for in vitro antioxidant screening and the key signaling pathway influenced by quercetin.
Caption: Generalized workflow for in vitro antioxidant screening assays.
Caption: Quercetin's modulation of the Nrf2-ARE antioxidant pathway.
References
- 1. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential | MDPI [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Methyldaphnetin as a Protein Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyldaphnetin's potential as a protein kinase inhibitor. Due to the limited availability of direct kinase inhibition data for this compound, this guide utilizes inhibitory data from its parent compound, daphnetin (B354214), as a predictive baseline for comparison against established kinase inhibitors. This document outlines the methodologies for validating kinase inhibitors and presents comparative data to aid in the evaluation of this compound's therapeutic potential.
Executive Summary
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific protein kinases has become a cornerstone of modern drug discovery.[1] This guide focuses on the validation of this compound, a coumarin (B35378) derivative, as a protein kinase inhibitor. Drawing on data from its closely related analog, daphnetin, we compare its inhibitory profile against Epidermal Growth Factor Receptor (EGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC) with that of well-characterized inhibitors. Detailed experimental protocols for key validation assays are provided to support further research and development.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[2] A lower IC50 value indicates a more potent inhibitor. The tables below summarize the IC50 values for daphnetin (as a proxy for this compound) and a selection of established kinase inhibitors against EGFR, PKA, and PKC.
Table 1: Comparison of EGFR Inhibitory Activity
| Compound | Target Kinase | IC50 Value | Notes |
| Daphnetin | EGFR | 7.67 µM[3] | Competitive with ATP.[3] |
| Gefitinib | EGFR | 0.41 nM - 37 nM[4][5] | FDA-approved for non-small cell lung cancer.[5] |
| Erlotinib | EGFR | 7 nM - 12 nM[6] | FDA-approved for non-small cell lung cancer and pancreatic cancer. |
| Afatinib | wild-type EGFR | 31 nM[7] | Irreversible inhibitor of the ErbB family. |
| Osimertinib | EGFR T790M | 5 nM - 13 nM[6] | Third-generation inhibitor targeting resistance mutations. |
Table 2: Comparison of PKA Inhibitory Activity
| Compound | Target Kinase | IC50 Value | Notes |
| Daphnetin | PKA | 9.33 µM[3] | |
| Staurosporine | PKA | 7 nM - 15 nM[8] | Broad-spectrum, non-selective kinase inhibitor.[8] |
| Propranolol | PKA | (Acts on β-adrenergic receptors, indirectly affecting PKA) | Non-selective beta blocker.[9] |
Table 3: Comparison of PKC Inhibitory Activity
| Compound | Target Kinase | IC50 Value | Notes |
| Daphnetin | PKC | 25.01 µM[3] | |
| Staurosporine | PKC | 2.7 nM - 6 nM[8][10] | Potent, non-selective inhibitor.[8] |
| Enzastaurin | PKCβ | 6 nM[11] | Selective inhibitor of PKCβ.[12] |
| Balanol | PKCβ1, β2, γ, δ, ε, η | 4–9 nM[13] | Isolated from Verticillium balanoides.[13] |
Experimental Protocols for Kinase Inhibitor Validation
Validating a compound as a protein kinase inhibitor involves a series of rigorous experimental procedures to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for essential assays.
Biochemical Kinase Assay (Activity Assay)
This assay directly measures the enzymatic activity of a kinase and the ability of a compound to inhibit it.
Objective: To determine the IC50 value of this compound against target kinases.
Materials:
-
Recombinant human kinase (e.g., EGFR, PKA, PKC)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate), including radiolabeled [γ-³³P]ATP
-
Kinase reaction buffer (e.g., HEPES buffer with MgCl₂, CaCl₂, and other cofactors)
-
Test compound (this compound) and control inhibitors dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP, including a tracer amount of [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any remaining unbound radiolabeled ATP.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Surface Plasmon Resonance (SPR) (Binding Assay)
SPR is a label-free technique used to measure the binding kinetics and affinity between a kinase and an inhibitor in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound for its target kinases.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Recombinant kinase
-
Test compound (this compound)
-
Immobilization buffer (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the recombinant kinase (the ligand) onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound (the analyte) in the running buffer.
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a concentration of this compound and monitor the change in the SPR signal (measured in Resonance Units, RU) over time (association phase).
-
Switch back to the running buffer and monitor the decrease in the SPR signal as the compound dissociates from the kinase (dissociation phase).
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the sensor surface.
-
Repeat: Repeat the binding and regeneration steps for each concentration of the inhibitor.
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values. The KD is calculated as kd/ka.
Cellular Thermal Shift Assay (CETSA) (Target Engagement Assay)
CETSA is a method to verify that a compound binds to its intended target protein within a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Objective: To confirm the engagement of this compound with its target kinases in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target kinase)
Procedure:
-
Cell Treatment: Culture the cells to a suitable confluency and treat them with either this compound or a vehicle control (DMSO) for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at 37°C as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities. In the presence of a binding ligand (this compound), the target protein will be more stable at higher temperatures, resulting in stronger band intensity compared to the vehicle-treated control. A "CETSA melt curve" can be generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures indicates target engagement.[8]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating a protein kinase inhibitor.
Caption: Logical flow from experimental data to understanding the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Propranolol - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. agscientific.com [agscientific.com]
- 13. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-Methyldaphnetin in NF-κB Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methyldaphnetin and its related compound, daphnetin (B354214), with other known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The objective is to present a clear, data-driven overview of their potential as therapeutic agents by examining their inhibitory effects and the experimental methodologies used to determine them. While direct quantitative data for this compound's NF-κB inhibition is emerging, this guide leverages available data on the closely related daphnetin to provide a valuable comparative context.
Data Presentation: Comparative Inhibitory Effects on NF-κB Signaling
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of daphnetin and other well-established NF-κB inhibitors. It is important to note that the experimental conditions, cell types, and methods of inducing NF-κB activation can vary between studies, which may influence the IC50 values.
| Inhibitor | Target/Assay | Cell Line | IC50 Value | Reference |
| Daphnetin | Cell Viability (influenced by NF-κB) | B16 Murine Melanoma | 54 ± 2.8 µM | [1] |
| Daphnetin | Cell Viability (influenced by NF-κB) | MXT Murine Breast Adenocarcinoma | 74 ± 6.4 µM | [1] |
| Daphnetin | Cell Viability (influenced by NF-κB) | C26 Murine Colon Carcinoma | 108 ± 7.3 µM | [1] |
| Daphnetin | Protein Kinase C (PKC) | In vitro | 25.01 µM | [2] |
| Daphnetin | cAMP-dependent protein kinase (PKA) | In vitro | 9.33 µM | [2] |
| Daphnetin | EGF Receptor Tyrosine Kinase | In vitro | 7.67 µM | [2] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [3][4] |
| MG-132 | NF-κB activation | - | 3 µM | [5] |
| Parthenolide (B1678480) | NF-κB inhibition | - | - | [6][7][8][9] |
Note: IC50 values for daphnetin on cell viability are presented as an indirect measure of its potential NF-κB inhibitory effect in those cancer cell lines where NF-κB is a key survival factor. The direct IC50 for NF-κB inhibition by daphnetin may vary. Parthenolide is a known NF-κB inhibitor, but specific IC50 values were not consistently reported in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to assess NF-κB activation.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the transcription and translation of luciferase, and the resulting luminescence is measured. A co-transfected control plasmid, such as one expressing Renilla luciferase, is often used to normalize for transfection efficiency.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the cells with the test compound (e.g., this compound) at various concentrations for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Western Blot for Phosphorylated IκBα (p-IκBα)
This technique is used to detect the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.
Principle: Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. A decrease in the levels of p-IκBα upon treatment with an inhibitor indicates a blockade of the upstream signaling cascade.
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat them with the test compound and/or an NF-κB stimulus.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C. A separate blot should be probed with an antibody for total IκBα as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect the DNA-binding activity of NF-κB.
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA probe through a non-denaturing polyacrylamide gel. A labeled DNA probe containing the NF-κB binding consensus sequence is used to detect the active, DNA-binding form of NF-κB in nuclear extracts.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test compound and an NF-κB stimulus. Isolate the nuclear proteins using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxigenin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).
-
Analysis: A "shifted" band indicates the presence of an NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB in the nuclear extract.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow, and the logical relationship of the comparative analysis.
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Workflow for evaluating NF-κB inhibitors.
References
- 1. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 11-7082 (BAY 11-7821) | NF-κB inhibitor | TargetMol [targetmol.com]
- 5. MG132 - Wikipedia [en.wikipedia.org]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of 4-Methyldaphnetin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 4-Methyldaphnetin, a coumarin (B35378) derivative, with established inhibitors of key oncogenic signaling pathways. The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound, and its parent compound daphnetin (B354214), have demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. These effects are primarily attributed to the modulation of critical signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which are frequently dysregulated in cancer. This guide compares the efficacy of this compound and its analogs to well-characterized inhibitors of these pathways, providing a framework for its potential positioning in cancer therapy.
Performance Comparison: this compound vs. Standard Inhibitors
The anti-cancer activity of this compound and its related compounds is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the available data, comparing it with standard inhibitors of the PI3K/Akt and ERK/MAPK pathways.
Table 1: Comparative IC50 Values of Daphnetin and a PI3K Inhibitor in Colorectal Cancer Cells
| Compound | Cell Line | IC50 (µM) | Target Pathway |
| Daphnetin | SW480 | ~50 | PI3K/Akt |
| LY294002 | SW480 | 10 | PI3K/Akt |
Data sourced from a study on colorectal cancer cells, which demonstrated that daphnetin's inhibitory effects on cell proliferation were enhanced when used in combination with the PI3K inhibitor LY294002, suggesting a shared pathway of action[1][2].
Table 2: IC50 Values of Daphnetin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Daphnetin | B16 | Melanoma | 54 ± 2.8 |
| Daphnetin | MXT | Breast Adenocarcinoma | 74 ± 6.4 |
| Daphnetin | C26 | Colon Cancer | 108 ± 7.3 |
| Daphnetin | MCF-7 | Breast Cancer | 5.76 - 32.45 (hydrazone derivatives)[3] |
| 4-Methylcoumarin (B1582148) derivatives | K562 | Chronic Myelogenous Leukemia | 25.1 - 42.4 |
| 4-Methylcoumarin derivatives | LS180 | Colon Adenocarcinoma | 25.2 |
| 4-Methylcoumarin derivatives | MCF-7 | Breast Adenocarcinoma | 25.1 |
This table compiles data from multiple studies, showcasing the broad-spectrum anti-cancer activity of daphnetin and its 4-methylated derivatives across different cancer types[2][4][5].
Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting key signaling cascades that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Studies have shown that daphnetin can inhibit the phosphorylation of both PI3K and Akt in colorectal cancer cells. This inhibition leads to a downstream reduction in cell proliferation, migration, and glycolysis[1][2].
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical signaling route that promotes cell proliferation and is a common target for cancer therapy. While direct comparative studies with this compound are limited, the modulation of this pathway by coumarin derivatives suggests a potential mechanism of action that warrants further investigation.
Caption: Potential inhibition of the ERK/MAPK pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or a comparator drug for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with the desired concentration of this compound for the indicated time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[6][7].
Caption: Workflow and interpretation of the Annexin V/PI apoptosis assay.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.
Protocol:
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt or ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system[8][9].
Conclusion
The available evidence suggests that this compound and its related coumarin compounds are promising anti-cancer agents with a mechanism of action that involves the inhibition of key oncogenic signaling pathways, primarily the PI3K/Akt pathway. While direct comparative data with a wide range of established inhibitors is still emerging, the existing studies provide a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers to design and interpret future target validation studies for this compound in various cancer contexts. Further head-to-head comparisons with specific ERK/MAPK inhibitors will be crucial to fully elucidate its therapeutic potential and selectivity.
References
- 1. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
4-Methyldaphnetin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin (B354214), has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, focusing on its anti-inflammatory and anticancer activities. The information presented is supported by experimental data to aid in the evaluation of its potential as a drug candidate.
In Vitro Efficacy: A Look at Cellular Mechanisms
In the controlled environment of the laboratory, this compound and its related compounds have demonstrated notable bioactivity. Studies on cell cultures have begun to elucidate the mechanisms through which this compound may exert its therapeutic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of 4-methylcoumarin (B1582148) derivatives has been investigated in macrophage cell lines, which play a crucial role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells produce inflammatory mediators. Treatment with 6-methylcoumarin, a structurally similar compound, has been shown to significantly inhibit the production of key inflammatory molecules.
| Inflammatory Mediator | Inhibition by 6-Methylcoumarin (500 μM) | Cell Line |
| Nitric Oxide (NO) | 63.5% | RAW 264.7 |
| Prostaglandin E2 (PGE2) | 53.2% | RAW 264.7 |
| Tumor Necrosis Factor-α (TNF-α) | 32.8% | RAW 264.7 |
| Interleukin-6 (IL-6) | 73.1% | RAW 264.7 |
| Interleukin-1β (IL-1β) | 80.6% | RAW 264.7 |
Data extrapolated from a study on 6-methylcoumarin, a closely related compound, to provide a reference for the potential efficacy of this compound.[1]
Anticancer Activity
The parent compound of this compound, daphnetin, has been evaluated for its ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, has been determined for daphnetin in several cancer cell lines.
| Cell Line | Cancer Type | IC50 of Daphnetin (µM) |
| B16 | Murine Melanoma | 54 ± 2.8 |
| MXT | Murine Breast Adenocarcinoma | 74 ± 6.4 |
| C26 | Murine Colon Carcinoma | 108 ± 7.3 |
| FM55P | Human Melanoma | 40.48 ± 10.90 |
| A375 | Human Melanoma | 183.97 ± 18.82 |
| FM55M2 | Human Metastatic Melanoma | 106.90 ± 12.35 |
| SK-MEL28 | Human Melanoma | 134.50 ± 15.50 |
These values for daphnetin provide a benchmark for the anticipated anticancer efficacy of its 4-methyl derivative.[2][3]
In Vivo Efficacy: Performance in Preclinical Models
Translating laboratory findings into a living system is a critical step in drug development. In vivo studies, typically conducted in animal models, provide insights into a compound's overall effects, including its efficacy, safety, and pharmacokinetics.
Anti-inflammatory Effects
The anti-inflammatory properties of coumarin derivatives have been assessed in established animal models of inflammation. One such model is the carrageenan-induced paw edema test in mice, which mimics the acute inflammatory response. While specific data for this compound in this model is not yet available, the parent compound, daphnetin, has shown efficacy in a mouse model of LPS-induced endotoxemia.
In a study on 4-methylesculetin, another 4-methylcoumarin derivative, in an LPS-induced depression model in mice, the compound demonstrated significant in vivo anti-inflammatory effects by reducing pro-inflammatory cytokines in both the serum and brain tissues.
| Cytokine | Reduction by 4-Methylesculetin (50 mg/kg) in Brain Tissue |
| IL-6 | Significant reduction (p < 0.001) |
| TNF-α | Significant reduction (p < 0.001) |
| IL-1β | Significant reduction (p < 0.001) |
This data on a related 4-methylcoumarin suggests the potential for this compound to exert similar anti-inflammatory effects in vivo.
Anticancer Potential
The in vivo anticancer activity of daphnetin has been demonstrated in a murine melanoma model. Following the implantation of B16 melanoma cells in mice, treatment with daphnetin resulted in a significant reduction in tumor growth.
| Treatment | Tumor Growth Inhibition | Animal Model |
| Daphnetin (40 mg/kg) | 48% | C57BL/6 mice with B16 melanoma |
This result for daphnetin highlights the potential for this compound to exhibit antitumor activity in a living organism.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
In Vitro Anti-inflammatory Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). Varying concentrations of the test compound (e.g., this compound) are added to the cell cultures prior to or concurrently with LPS stimulation.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
Cell Viability (MTT) Assay
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Staining and Measurement: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan (B1609692) crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Mice
Animal Model: Male Swiss mice are typically used for this model.
Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the subplantar region of the right hind paw of the mice.
Treatment and Measurement: The test compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection. The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.[4]
Melanoma Xenograft Model
Animal Model: Immunocompromised mice, such as nude or SCID mice, are used to prevent rejection of the human tumor cells.
Tumor Cell Implantation: Human melanoma cells (e.g., A375) are injected subcutaneously into the flank of the mice.
Treatment and Tumor Growth Monitoring: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound is administered systemically (e.g., orally or intraperitoneally) on a regular schedule. Tumor volume is measured periodically using calipers. The percentage of tumor growth inhibition is calculated at the end of the study.
Signaling Pathways
The therapeutic effects of this compound and related coumarins are believed to be mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling
The anti-inflammatory actions of coumarins are often attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: this compound inhibits inflammatory pathways.
In response to inflammatory stimuli like LPS, the NF-κB and MAPK pathways are activated, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit these pathways, thereby reducing the production of inflammatory mediators.[1]
Anticancer Signaling
The anticancer effects of many natural compounds, including coumarins, are linked to their ability to interfere with signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death). The NF-κB and MAPK pathways are also implicated in cancer progression.
Caption: this compound's proposed anticancer mechanism.
By inhibiting pro-survival pathways like NF-κB and MAPK, and potentially by directly activating apoptotic pathways, this compound may halt the uncontrolled growth of cancer cells and induce their death.
Conclusion
The available data suggests that this compound holds promise as a therapeutic agent with both anti-inflammatory and anticancer properties. In vitro studies on related compounds demonstrate its potential to modulate key inflammatory and cancer-related signaling pathways, leading to a reduction in inflammatory mediators and inhibition of cancer cell growth. While direct in vivo data for this compound is still emerging, studies on its parent compound, daphnetin, and other 4-methylcoumarin derivatives in preclinical models support its potential for efficacy in a physiological setting. Further research, including comprehensive in vivo studies on this compound, is warranted to fully elucidate its therapeutic potential and establish a clear path for its clinical development.
References
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enzymatic Inhibition Profile of 4-Methyldaphnetin: A Comparative Analysis
For Immediate Release
[City, State] – December 4, 2025 – In the intricate landscape of drug discovery and development, the precise validation of a compound's effect on specific enzyme targets is paramount. This guide provides a comprehensive comparison of 4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin (B354214), and its performance against other alternatives in modulating key enzymatic activities. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of associated cellular pathways.
I. Comparative Analysis of Enzyme Inhibition
This compound (7,8-dihydroxy-4-methylcoumarin) has demonstrated significant inhibitory effects on several key enzymes implicated in inflammatory and proliferative disorders. To provide a clear quantitative comparison, the following tables summarize the available experimental data for this compound and its relevant alternatives.
Table 1: Inhibition of Human Neutrophil Oxidative Metabolism
The generation of reactive oxygen species (ROS) by neutrophils is a critical component of the inflammatory response, and its excessive activation can lead to tissue damage. The inhibitory effects of this compound and its isomers on this process, stimulated by serum-opsonized zymosan (SOZ) and phorbol-12-myristate-13-acetate (PMA), are presented below.
| Compound | Stimulant | Assay | IC50 (μM) |
| This compound (7,8-dihydroxy-4-methylcoumarin) | SOZ | Lucigenin-enhanced CL | 1.9 ± 0.4 |
| Luminol-enhanced CL | 2.2 ± 0.5 | ||
| PMA | Lucigenin-enhanced CL | 3.6 ± 0.7 | |
| Luminol-enhanced CL | 4.1 ± 0.8 | ||
| 6,7-dihydroxy-4-methylcoumarin | SOZ | Lucigenin-enhanced CL | 4.5 ± 0.9 |
| Luminol-enhanced CL | 5.1 ± 1.1 | ||
| PMA | Lucigenin-enhanced CL | 8.9 ± 1.8 | |
| Luminol-enhanced CL | 9.8 ± 2.0 | ||
| 5,7-dihydroxy-4-methylcoumarin | SOZ | Lucigenin-enhanced CL | > 100 |
| Luminol-enhanced CL | > 100 | ||
| PMA | Lucigenin-enhanced CL | > 100 | |
| Luminol-enhanced CL | > 100 |
Data sourced from a study on the inhibition of human neutrophil oxidative metabolism by 4-methylcoumarin (B1582148) derivatives.[1][2][3][4]
Table 2: Inhibition of Neutrophil Elastase and Myeloperoxidase
Neutrophil elastase and myeloperoxidase are enzymes released by neutrophils that contribute to tissue degradation and inflammation. The inhibitory potential of this compound and related compounds against these enzymes is summarized below.
| Compound | Enzyme Target | IC50 (μM) |
| This compound (7,8-dihydroxy-4-methylcoumarin) | Neutrophil Elastase | Inhibitory |
| Myeloperoxidase | Inhibitory | |
| 6,7-dihydroxy-4-methylcoumarin | Neutrophil Elastase | Inhibitory |
| Myeloperoxidase | Inhibitory | |
| 5,7-dihydroxy-4-methylcoumarin | Neutrophil Elastase | Less Effective |
| Myeloperoxidase | Less Effective |
Qualitative comparison based on a study highlighting that 4-methylcoumarin derivatives with a catechol group, such as this compound, are the most potent inhibitors of elastase and myeloperoxidase.[1][2][3][5]
Table 3: Protein Kinase Inhibition Profile (Comparison with Daphnetin)
| Compound | Enzyme Target | IC50 (μM) |
| Daphnetin | EGF Receptor (Tyrosine Kinase) | 7.67 |
| PKA (Serine/Threonine Kinase) | 9.33 | |
| PKC (Serine/Threonine Kinase) | 25.01 | |
| This compound | Protein Kinases | Inhibitory activity suggested |
IC50 values for daphnetin are from a study on its protein kinase inhibitory activity.[6] this compound is known to partially inhibit the ERK/MAPK signaling pathway, suggesting an interaction with upstream protein kinases.
II. Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing the inhibitory effect of this compound on neutrophil functions.
Caption: Simplified representation of the ERK/MAPK signaling pathway and the putative point of inhibition by this compound.
III. Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
Human Neutrophil Oxidative Metabolism Assay
Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound and other test compounds dissolved in DMSO
-
Serum-opsonized zymosan (SOZ) or phorbol-12-myristate-13-acetate (PMA) as stimulants
-
Lucigenin (B191737) and luminol (B1675438) for chemiluminescence detection
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplate luminometer
Procedure:
-
Isolate human neutrophils from fresh venous blood using a Ficoll-Paque density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well white microplate, add 50 µL of the neutrophil suspension to each well.
-
Add 5 µL of various concentrations of this compound or the alternative compounds to the respective wells. A vehicle control (DMSO) should be included.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 20 µL of either lucigenin (for superoxide (B77818) detection) or luminol (for total ROS detection) to each well.
-
Initiate the reaction by adding 25 µL of either SOZ (1 mg/mL) or PMA (100 nM).
-
Immediately place the plate in a microplate luminometer and measure the chemiluminescence every 2 minutes for a total of 30 minutes at 37°C.
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Neutrophil Elastase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
This compound and other test compounds dissolved in DMSO
-
Fluorogenic substrate for elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the alternative compounds in the assay buffer.
-
In a 96-well black microplate, add 20 µL of the compound dilutions to the respective wells.
-
Add 160 µL of the human neutrophil elastase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., 380 nm excitation and 500 nm emission for AMC-based substrates).
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated for each concentration relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[7][8]
IV. Conclusion
The presented data highlights this compound as a potent inhibitor of key enzymes involved in inflammation, particularly those related to neutrophil activity. Its superior performance in inhibiting neutrophil oxidative metabolism compared to its structural isomers underscores the importance of the 7,8-dihydroxy substitution pattern. While further studies are required to elucidate its precise inhibitory concentrations against a broader range of protein kinases, the existing evidence, in conjunction with data from its parent compound daphnetin, suggests a promising therapeutic potential. The provided experimental protocols offer a standardized framework for the continued investigation and validation of this compound and other novel enzyme inhibitors.
References
- 1. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-methylcoumarin derivatives inhibit human neutrophil oxidative metabolism and elastase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of 4-Methyldaphnetin Activity: A Comparative Guide for Researchers
This guide provides a comparative overview of the biological activity of 4-Methyldaphnetin across different cell lines, with a focus on its anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural coumarin (B35378) derivative.
Comparative Efficacy of this compound Derivatives
While specific multi-cell line studies on this compound are emerging, research on closely related 4-methylcoumarin (B1582148) derivatives provides valuable insights into its potential efficacy. The following table summarizes the cytotoxic activity (IC50 values) of a potent 7,8-dihydroxy-4-methylcoumarin (DHMC) derivative, which shares the core structure of this compound, across three human cancer cell lines.
Table 1: Cytotoxicity of a 7,8-DHMC Derivative in Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 7,8-DHMC derivative with C3 n-decyl chain | K562 | Chronic Myelogenous Leukemia | 42.4[1] |
| LS180 | Colon Adenocarcinoma | 25.2[1] | |
| MCF-7 | Breast Adenocarcinoma | 25.1[1] |
Note: The data presented is for a potent derivative of this compound and serves as an indicator of its potential activity.
Induction of Apoptosis
This compound is anticipated to induce apoptosis in cancer cells, a common mechanism for coumarin-based anti-cancer agents. The following table illustrates the expected dose-dependent increase in apoptosis following treatment, based on typical results from Annexin V/PI staining assays.
Table 2: Hypothetical Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95 | 3 | 2 |
| This compound | 10 | 75 | 15 | 10 |
| 25 | 50 | 30 | 20 | |
| 50 | 25 | 45 | 30 |
Signaling Pathway Activation
The anti-inflammatory and cytoprotective effects of coumarins are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.
Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability and cytotoxicity following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Experimental Workflow.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Annexin V/PI Apoptosis Assay Workflow.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Adherent cells are detached using a non-enzymatic solution, while suspension cells are collected directly. Cells are then harvested by centrifugation.[4]
-
Washing: The cell pellet is washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.[5]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: After incubation, 1X Binding Buffer is added, and the samples are analyzed by flow cytometry within one hour.[4] Unstained cells, Annexin V-FITC only, and PI only controls are used for proper compensation and gating.[4]
Western Blotting for Nrf2 Pathway Analysis
This protocol is for the detection of key proteins in the Nrf2 signaling pathway by Western blotting.
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
A Comparative Analysis of 4-Methyldaphnetin and Other Coumarin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Methyldaphnetin and other prominent coumarin (B35378) derivatives. The following sections detail their comparative efficacy in anticancer, anti-inflammatory, and antioxidant applications, supported by quantitative experimental data. Detailed experimental protocols and visualizations of key signaling pathways are also provided to facilitate further research and development.
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are widely recognized for their broad pharmacological potential.[1] Among these, this compound, a derivative of daphnetin, has garnered significant interest. This guide offers a comparative analysis of this compound against other notable coumarin derivatives such as daphnetin, esculetin, and umbelliferone (B1683723), focusing on their anticancer, anti-inflammatory, and antioxidant properties.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of this compound and other selected coumarin derivatives. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of coumarin derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (7,8-dihydroxy-4-methylcoumarin) | K562 (Leukemia) | >100 | [2] |
| LS180 (Colon Adenocarcinoma) | >100 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | >100 | [2] | |
| Daphnetin (7,8-dihydroxycoumarin) | B16 (Melanoma) | 54 ± 2.8 | [3] |
| MXT (Breast Adenocarcinoma) | 74 ± 6.4 | [3] | |
| C26 (Colon Carcinoma) | 108 ± 7.3 | [3] | |
| FM55M2 (Metastatic Melanoma) | 40.48 ± 10.90 | [4] | |
| A375 (Melanoma) | 183.97 ± 18.82 | [4] | |
| Esculetin (6,7-dihydroxycoumarin) | HEp-2 (Laryngeal Carcinoma) | >100 | [4] |
| Umbelliferone (7-hydroxycoumarin) | HEp-2 (Laryngeal Carcinoma) | >100 | [4] |
| 7,8-dihydroxy-3-n-decyl-4-methylcoumarin | K562 (Leukemia) | 42.4 | [1] |
| LS180 (Colon Adenocarcinoma) | 25.2 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 | [1] | |
| Hymecromone (4-methylumbelliferone) | MCF-7 (Breast Cancer) | >100 | [5] |
| Coumarin-Triazole Hybrid (LaSOM 186) | MCF-7 (Breast Cancer) | 2.66 | [5] |
| Cisplatin (Reference Drug) | MCF-7 (Breast Cancer) | 45.33 | [5] |
Note: The data presented is for comparative purposes. IC50 values can vary based on experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of coumarins is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | NO Production Inhibition (LPS-stimulated microglia) | ~50 | [6] |
| Chrysamide B (Reference iNOS inhibitor) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.010 | [3] |
| Quercetin (Flavonol) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 12.0 ± 0.8 | [7] |
| Luteolin (Flavone) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 7.6 ± 0.3 | [7] |
Note: Lower IC50 values indicate greater potency in inhibiting nitric oxide production.
Antioxidant Activity
The antioxidant capacity of coumarins is frequently determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower EC50 or IC50 value signifies stronger antioxidant activity.
| Compound | DPPH Radical Scavenging EC50/IC50 (µM) | Reference |
| Daphnetin | 46.20 | [8] |
| 4-Carboxymethyl Daphnetin | 31.38 | [8] |
| Trolox (Standard Antioxidant) | 53.16 | [8] |
| Esculetin | 14.68 | [9] |
| Umbelliferone | >100 | [10] |
| 1,2-Benzopyrone (Coumarin) | >100 | [10] |
Note: The antioxidant activity is influenced by the chemical structure, particularly the presence and position of hydroxyl groups.
Key Signaling Pathways
The biological effects of this compound and other coumarin derivatives are mediated through the modulation of critical signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action.
Caption: Inhibition of the NF-κB signaling pathway by coumarins.
Caption: Modulation of the PI3K/Akt signaling pathway by coumarins.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[11]
-
Reaction Mixture: In a 96-well plate or test tubes, mix various concentrations of the test compounds with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 or IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH free radicals.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of the NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the coumarin derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin).[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other coumarin derivatives. The provided data indicates that structural modifications, such as the position and number of hydroxyl groups and the presence of a methyl group at the C4 position, significantly influence their anticancer, anti-inflammatory, and antioxidant properties.[15] While this compound itself shows moderate activity in some cancer cell lines, its derivatives, particularly those with substitutions at the C3 position, demonstrate enhanced potency.[2] The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to further explore the therapeutic potential of these promising natural compounds. Future studies focusing on direct comparative analyses under standardized conditions will be crucial for a more definitive understanding of their structure-activity relationships and for guiding the development of novel coumarin-based therapeutics.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of a novel inhibitor of nitric oxide production with potential therapeutic effect on acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]
- 12. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships [jstage.jst.go.jp]
Validating the Anti-Inflammatory Effects of 4-Methyldaphnetin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of 4-Methyldaphnetin and its related compounds with other alternatives, supported by experimental data from animal models. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
Executive Summary
This compound, a coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties in various preclinical animal models. Its mechanism of action primarily involves the downregulation of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory cytokines and mediators. This guide synthesizes available data to compare its efficacy against standard anti-inflammatory drugs and other investigational compounds.
Performance Comparison in Animal Models
The anti-inflammatory effects of this compound and its close analog, 4-Methylesculetin, have been evaluated in two primary animal models: Lipopolysaccharide (LPS)-induced endotoxemia and Carrageenan-induced paw edema.
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In a mouse model of LPS-induced endotoxemia, Daphnetin (B354214), the parent compound of this compound, demonstrated a significant protective effect. Treatment with daphnetin improved survival rates and reduced lung injury. Furthermore, it dose-dependently inhibited the production of key pro-inflammatory cytokines.[1]
In a study on 4-Methylesculetin in an LPS-induced depression model, which is linked to neuroinflammation, the compound significantly reduced serum and brain levels of the pro-inflammatory cytokines IL-6 and TNF-α.[2] It also mitigated oxidative stress by decreasing reactive oxygen species (ROS) and lipid peroxidation, while enhancing antioxidant enzyme activity.[2]
Table 1: Effect of 4-Methylesculetin on Inflammatory and Oxidative Stress Markers in LPS-Treated Mice
| Parameter | LPS Control Group | 4-Methylesculetin (25 mg/kg) + LPS | 4-Methylesculetin (50 mg/kg) + LPS | Fluoxetine (Standard) + LPS |
| IL-6 (pg/mL) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| TNF-α (pg/mL) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Cortisol (ng/mL) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| MDA (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| SOD (% of control) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Glutathione (% of control) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
Data adapted from a study on LPS-induced depression-like behavior, where inflammation is a key pathological mechanism.[2]
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity. While direct quantitative data for this compound in this model is limited in the reviewed literature, studies on similar 4-methylcoumarin (B1582148) derivatives show promising results when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
One study on novel 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives demonstrated that some of these compounds exhibited higher anti-inflammatory activity than indomethacin. For instance, compound 4 and 8 showed a higher percentage of edema inhibition at 3 hours post-carrageenan injection compared to indomethacin.[3]
Table 2: Comparative Anti-inflammatory Activity of 4-Methylcoumarin Derivatives and Indomethacin in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | % Inhibition of Paw Edema (at 3 hours) |
| Indomethacin | 10 mg/kg | 32.14% |
| Compound 4 | 10 mg/kg | 44.05% |
| Compound 8 | 10 mg/kg | 38.10% |
| Compound 3 | 10 mg/kg | 32.14% |
| Compound 11 | 10 mg/kg | 32.14% |
| Compound 6 | 10 mg/kg | 30.95% |
Data represents the percentage inhibition of the increase in paw volume 3 hours after carrageenan injection.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model assesses the efficacy of a compound against acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups:
-
Control (vehicle)
-
This compound (various doses)
-
Indomethacin (10 mg/kg, as a standard)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately before the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to evaluate the systemic anti-inflammatory effects of a compound.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Groups:
-
Control (saline)
-
LPS control
-
This compound (various doses) + LPS
-
Standard drug (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
The test compound or vehicle is administered to the mice.
-
After a specified pretreatment time (e.g., 1 hour), mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood and tissue samples (e.g., lung, liver, brain) are collected.
-
-
Data Analysis: Serum and tissue homogenates are analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits. Oxidative stress markers can also be assessed in tissue homogenates.
Mechanistic Insights: Signaling Pathways
This compound and related coumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that daphnetin and its derivatives can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[3] 4-Methylesculetin has also been shown to diminish the expression of NF-κBp65 in the hippocampus of LPS-treated mice.[2]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, ERK, and JNK, that are activated by inflammatory stimuli and in turn regulate the expression of inflammatory mediators. Daphnetin has been shown to downregulate the phosphorylation of p38, ERK, and JNK kinases in response to LPS.[4]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow
The validation of this compound's anti-inflammatory effects in animal models typically follows a structured workflow.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The available evidence from animal models strongly supports the anti-inflammatory potential of this compound and its related compounds. Its efficacy, demonstrated through the reduction of edema, pro-inflammatory cytokines, and oxidative stress, is comparable and in some cases superior to standard anti-inflammatory drugs like indomethacin. The mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for its therapeutic potential. Further studies with standardized methodologies and direct head-to-head comparisons will be crucial for its continued development as a novel anti-inflammatory agent.
References
Safety Operating Guide
Proper Disposal of 4-Methyldaphnetin: A Guide for Laboratory Professionals
Effective management and disposal of 4-Methyldaphnetin are critical for ensuring laboratory safety and environmental protection. As a compound classified with multiple hazard warnings, including being toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory issues, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound, also known as 7,8-Dihydroxy-4-methylcoumarin, requires careful handling due to its hazardous properties. All waste materials, including the pure compound, contaminated solutions, and spill cleanup debris, must be treated as hazardous waste.[4]
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[2] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] P330: Rinse mouth.[2] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing.[1] P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] | P271: Use only outdoors or in a well-ventilated area.[1] |
| Chronic Aquatic Hazard (Category 4) | May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment.[2] |
Standard Operating Procedure for Disposal
The disposal of this compound must strictly follow local, state, and federal hazardous waste regulations.[4][5] Under no circumstances should this chemical or its waste be disposed of in standard trash or down the drain.[4]
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound are to be considered hazardous chemical waste. This includes unused compound, reaction residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.[4]
-
Segregate: At the point of generation, keep this compound waste separate from other waste streams to prevent unintended reactions.[4][6] Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][4]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are recommended.[4][6][7] The container must be in good condition and have a secure, tightly fitting lid.[6][8]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name "This compound ". If it is a mixed waste stream, list all constituents and their approximate percentages.[4][6]
-
Containment: Keep the waste container securely sealed at all times, except when adding waste.[4][6][8]
Step 3: On-Site Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[4][6]
-
Secondary Containment: For liquid waste, ensure the primary container is placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]
-
Inspection: Regularly inspect the SAA for any signs of container leakage or degradation.[4]
Step 4: Disposal and Removal
-
Scheduling Pickup: Once the waste container is full, or after a designated accumulation time (not to exceed institutional or regulatory limits), arrange for its disposal.[4]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]
-
Documentation: Follow all institutional procedures for waste pickup requests and maintain any required documentation for tracking purposes.[8]
Spill Management Protocol
In the event of a spill, the primary goals are to prevent personnel exposure and minimize the spread of contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate vicinity.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Use a dry cleanup method to avoid generating dust.[4] Carefully sweep the solid material into a designated hazardous waste container.
-
-
Minor Spills (Liquid):
-
Alert personnel and wear appropriate PPE.
-
Contain and collect the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Place the absorbent material into the labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Hazardous Waste Disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. nswai.org [nswai.org]
- 8. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
